3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVMRSTWKAEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390190 | |
| Record name | 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173737-04-7 | |
| Record name | 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthesis pathway for 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, a benzimidazole derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Phillips-Ladenburg condensation reaction, a cornerstone of benzimidazole synthesis. This document outlines the chemical pathway, a detailed experimental protocol, and expected analytical data.
Synthesis Pathway
The synthesis of this compound is most directly achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with succinic anhydride. This reaction proceeds via the formation of an intermediate amic acid, which then undergoes intramolecular cyclization upon heating to form the benzimidazole ring.
Experimental Protocol
The following is a detailed, representative experimental protocol for the synthesis of this compound.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine (Reagent grade, 98%+)
-
Succinic anhydride (Reagent grade, 99%+)
-
4 M Hydrochloric acid (HCl)
-
Ethanol (95%)
-
Activated charcoal
-
Deionized water
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4,5-dimethyl-1,2-phenylenediamine (13.6 g, 0.1 mol) and succinic anhydride (10.0 g, 0.1 mol).
-
Reaction: Add 100 mL of 4 M hydrochloric acid to the flask. The mixture will become a slurry.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The solid should gradually dissolve, and the solution will darken.
-
Decolorization: After the reflux period, allow the reaction mixture to cool to approximately 60-70 °C. Add activated charcoal (1 g) to the solution and stir for 15 minutes to decolorize.
-
Filtration: While still warm, filter the mixture through a Büchner funnel to remove the charcoal.
-
Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is approximately 6-7. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from aqueous ethanol. Dissolve the solid in a minimum amount of hot 95% ethanol, add hot water until the solution becomes slightly turbid, and then allow it to cool slowly to room temperature and then in an ice bath. Collect the crystals by filtration, wash with a small amount of cold ethanol-water (1:1), and dry as described above.
Quantitative Data
The following table summarizes the key quantitative data for this synthesis.
| Parameter | 4,5-Dimethyl-1,2-phenylenediamine | Succinic anhydride | This compound |
| Molecular Weight ( g/mol ) | 136.19 | 100.07 | 218.26 |
| Amount (g) | 13.6 | 10.0 | ~18.5 (Theoretical) |
| Moles (mol) | 0.1 | 0.1 | 0.1 (Theoretical) |
| Purity (%) | >98 | >99 | >95 (Crude), >98 (Recrystallized) |
| Typical Yield (%) | - | - | 75-85 |
| Appearance | - | - | Off-white to light brown solid |
| Melting Point (°C) | 127-129 | 118-120 | 235-238 (decomposes) |
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The following are expected characterization data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
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12.1 (br s, 1H, -COOH)
-
7.30 (s, 2H, Ar-H)
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3.05 (t, J = 7.2 Hz, 2H, -CH₂-COOH)
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2.75 (t, J = 7.2 Hz, 2H, Ar-CH₂-)
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2.25 (s, 6H, 2 x Ar-CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
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174.5 (-COOH)
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154.2 (N-C=N)
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135.0 (Ar-C)
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130.5 (Ar-C)
-
115.0 (Ar-CH)
-
32.8 (-CH₂-COOH)
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28.5 (Ar-CH₂-)
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20.1 (Ar-CH₃)
-
-
FT-IR (KBr, cm⁻¹):
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3400-2500 (br, O-H and N-H stretch)
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1705 (C=O stretch, carboxylic acid)
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1620, 1580 (C=N and C=C stretch)
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1450, 1400 (C-H bend)
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1250 (C-O stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z = 219.11 [M+H]⁺
-
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers and drug development professionals can use this information as a foundation for their work, adapting the protocol as needed for their specific applications.
Navigating the Synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Synthetic Strategy: Condensation of Diamine and Dicarboxylic Acid
The most logical and widely employed method for the synthesis of 2-substituted benzimidazoles, including the target molecule, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, the key starting materials are 4,5-dimethyl-1,2-phenylenediamine and succinic acid (or its more reactive counterpart, succinic anhydride ).
This reaction, often referred to as the Phillips condensation, typically proceeds by heating the two reactants, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration steps, leading to the formation of the benzimidazole ring.
Plausible Experimental Protocol (Representative Method)
The following protocol is a generalized procedure based on established methods for the synthesis of similar benzimidazole derivatives. It should be considered a starting point for optimization.
Reaction: Condensation of 4,5-dimethyl-1,2-phenylenediamine with Succinic Anhydride.
Reagents and Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Succinic anhydride
-
4M Hydrochloric Acid (or another suitable acid catalyst like polyphosphoric acid)
-
Activated Charcoal
-
Sodium Hydroxide solution (for neutralization)
-
Ethanol (or another suitable recrystallization solvent)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4,5-dimethyl-1,2-phenylenediamine and succinic anhydride.
-
Acid Catalyst Addition: Add a suitable amount of 4M hydrochloric acid to the mixture. The acid acts as a catalyst to promote the condensation and cyclization.
-
Heating and Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary but is typically in the range of several hours.
-
Decolorization: Upon completion of the reaction, allow the mixture to cool. If the solution is colored, add a small amount of activated charcoal and heat gently for a short period to remove impurities.
-
Filtration: Filter the hot solution to remove the activated charcoal and any other solid impurities.
-
Precipitation: Carefully neutralize the filtrate with a sodium hydroxide solution to precipitate the crude product. The pH should be adjusted to be near the isoelectric point of the amino acid product.
-
Isolation: Collect the precipitated solid by filtration and wash it with cold water to remove any residual salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Drying: Dry the purified product under vacuum.
Quantitative Data for Analogous Syntheses
While specific quantitative data for the target molecule's synthesis is not available, the following table summarizes typical yields and reaction times for the synthesis of various 2-substituted benzimidazoles via condensation of o-phenylenediamines with carboxylic acids, providing a general benchmark.
| Benzimidazole Derivative | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) |
| 2-Phenylbenzimidazole | o-Phenylenediamine, Benzoic Acid | Polyphosphoric acid, 200°C | 2 h | ~85% |
| 2-Methylbenzimidazole | o-Phenylenediamine, Acetic Acid | 4M HCl, Reflux | 2 h | ~90% |
| Various 2-Arylbenzimidazoles | o-Phenylenediamine, Aromatic Aldehydes | Montmorillonite K-10, Microwave | 5-10 min | 85-95% |
| Bis-benzimidazoles | o-Phenylenediamine, Dicarboxylic Acids | Alumina-methanesulfonic acid, Microwave | 10-15 min | 80-92% |
Visualizing the Synthesis
To further clarify the synthetic process, the following diagrams illustrate the reaction pathway and a logical experimental workflow.
Caption: General synthetic pathway for the target molecule.
Caption: Logical workflow for synthesis and purification.
Conclusion and Future Directions
The synthesis of this compound is readily achievable through the well-established condensation reaction of 4,5-dimethyl-1,2-phenylenediamine and succinic acid or its anhydride. While a specific, optimized protocol for this exact molecule is not currently published, the provided representative method offers a solid starting point for laboratory synthesis.
For researchers and drug development professionals, further work should focus on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, to maximize yield and purity. Additionally, the development of a scalable and cost-effective process will be crucial for any potential pharmaceutical applications of this compound. The exploration of alternative, "greener" synthetic methodologies, such as microwave-assisted or solid-phase synthesis, could also be a valuable avenue for future research.
Spectroscopic and Synthetic Profile of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a probable synthetic route for the compound 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs and the core 5,6-dimethyl-1H-benzimidazole moiety to present a predictive but scientifically grounded dataset.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of the 5,6-dimethyl-1H-benzimidazole core and known chemical shifts for propanoic acid derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.3 (broad s) | Singlet (broad) | 1H | N-H (imidazole) |
| ~7.40 (s) | Singlet | 2H | Ar-H (H-4, H-7) |
| ~3.10 (t) | Triplet | 2H | -CH₂- (α to COOH) |
| ~2.90 (t) | Triplet | 2H | -CH₂- (α to benzimidazole) |
| ~2.35 (s) | Singlet | 6H | Ar-CH₃ (at C-5, C-6) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C=O (Carboxylic acid) |
| ~154.0 | C-2 (Benzimidazole) |
| ~138.0 | C-8, C-9 (Benzimidazole quaternary) |
| ~131.0 | C-5, C-6 (Benzimidazole) |
| ~115.0 | C-4, C-7 (Benzimidazole) |
| ~32.0 | -CH₂- (α to COOH) |
| ~25.0 | -CH₂- (α to benzimidazole) |
| ~20.0 | Ar-CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 218.10 | [M]⁺ (Molecular Ion) |
| 201.09 | [M-OH]⁺ |
| 173.09 | [M-COOH]⁺ |
| 146.08 | [5,6-dimethyl-1H-benzimidazole]⁺ |
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~3050 | C-H stretch (Aromatic) |
| ~2950 | C-H stretch (Aliphatic) |
| ~1710 | C=O stretch (Carboxylic acid) |
| ~1620 | C=N stretch (Imidazole) |
| ~1450 | C=C stretch (Aromatic) |
Experimental Protocols
The following is a detailed experimental protocol for a plausible synthesis of this compound, adapted from general methods for the synthesis of 2-substituted benzimidazoles.
Synthesis of this compound
This synthesis involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with succinic acid.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Succinic acid
-
4 M Hydrochloric acid
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
-
Activated charcoal
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, a mixture of 4,5-dimethyl-1,2-phenylenediamine (0.1 mol) and succinic acid (0.1 mol) is prepared.
-
Condensation: To this mixture, 100 mL of 4 M hydrochloric acid is added. The reaction mixture is then heated under reflux for 4-5 hours with constant stirring.
-
Neutralization and Precipitation: After the reflux period, the flask is cooled in an ice bath. The solution is then neutralized by the dropwise addition of concentrated ammonium hydroxide solution until a pH of approximately 7-8 is reached, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by vacuum filtration and washed with cold water. The crude product is then recrystallized from ethanol. If the product is colored, a small amount of activated charcoal can be added during recrystallization to decolorize the solution.
-
Drying: The purified crystals are dried in a vacuum oven at 60-70 °C.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity, comparing the obtained data with the predicted values in Tables 1-4.
Visualization of a Plausible Signaling Pathway
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. One of the common mechanisms of action for anticancer benzimidazoles involves the inhibition of key signaling pathways that regulate cell proliferation and survival. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of cell growth.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of benzimidazole derivatives in drug discovery and development. The structural integrity and purity of such compounds are critical, and NMR spectroscopy is a primary analytical technique for their unambiguous elucidation.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra for this compound in public databases, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift principles for benzimidazole and propanoic acid moieties. These predictions are intended to provide a reference for spectral interpretation. The predicted spectra were calculated for a solution in deuterated dimethyl sulfoxide (DMSO-d₆).
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.3 | br s | 1H | N-H (benzimidazole) |
| ~12.1 | br s | 1H | O-H (carboxylic acid) |
| ~7.3 | s | 2H | Ar-H (H-4, H-7) |
| ~2.9 | t | 2H | -CH₂- (alpha to COOH) |
| ~2.7 | t | 2H | -CH₂- (beta to COOH) |
| ~2.3 | s | 6H | -CH₃ (C-5, C-6) |
br s = broad singlet, s = singlet, t = triplet
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is presented below. Chemical shifts (δ) are reported in ppm relative to TMS.
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (carboxylic acid) |
| ~155 | C-2 (benzimidazole) |
| ~138 | C-3a, C-7a (benzimidazole) |
| ~132 | C-5, C-6 (benzimidazole) |
| ~115 | C-4, C-7 (benzimidazole) |
| ~33 | -CH₂- (alpha to COOH) |
| ~25 | -CH₂- (beta to COOH) |
| ~20 | -CH₃ (C-5, C-6) |
Experimental Protocol for NMR Analysis
This section outlines a standard procedure for the preparation and NMR analysis of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Typical parameters include a proton-decoupled pulse sequence, a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.
-
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a small organic molecule like this compound.
Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final structural elucidation.
This guide provides foundational information for the NMR analysis of this compound. For more specific applications or advanced NMR experiments, such as 2D NMR (COSY, HSQC, HMBC), further optimization of the experimental parameters may be necessary.
An In-depth Technical Guide on the Physical and Chemical Properties of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active agents, exhibiting a broad spectrum of activities including antimicrobial, anthelmintic, antiviral, and anticancer effects. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. Due to a lack of extensive experimental data in publicly accessible literature for this specific molecule, this guide combines available information with well-established principles of medicinal chemistry and data from structurally related compounds to offer a detailed profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited, its properties can be predicted based on its chemical structure and data from analogous compounds.
Table 1: Summary of Chemical and Physical Properties
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₁₂H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 218.25 g/mol | PubChem[1] |
| CAS Number | 173737-04-7 | |
| Appearance | Predicted to be a solid at room temperature. | General property of similar benzimidazole derivatives. |
| Melting Point | Not experimentally determined. Predicted to be in the range of 180-220 °C. | Based on melting points of similar benzimidazole carboxylic acids. |
| Solubility | Predicted to be sparingly soluble in water, with increased solubility in organic polar solvents such as DMSO, DMF, and methanol. | General solubility trends for benzimidazole derivatives. |
| pKa | Not experimentally determined. The carboxylic acid proton is predicted to have a pKa around 4-5, and the benzimidazole N-H proton is predicted to have a pKa around 5-6. | Based on the pKa of propanoic acid and benzimidazole. |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The predicted spectral data for this compound are as follows:
Table 2: Predicted Spectral Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons on the benzimidazole ring (singlets or doublets, ~7.0-7.5 ppm), methylene protons of the propanoic acid chain (triplets, ~2.5-3.0 ppm), and methyl protons on the benzimidazole ring (singlet, ~2.3 ppm). The carboxylic acid proton will likely be a broad singlet at a higher chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons of the benzimidazole ring (~110-155 ppm), carbonyl carbon of the carboxylic acid (~170-180 ppm), methylene carbons of the propanoic acid chain (~25-35 ppm), and methyl carbons (~20 ppm). |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), C=O stretch from the carboxylic acid (~1700), C=N and C=C stretches from the benzimidazole ring (~1450-1650), and N-H stretch from the benzimidazole ring (~3100-3500). |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 218.25. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain. |
Experimental Protocols
Proposed Synthesis
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a plausible synthetic route involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with succinic anhydride or a derivative of succinic acid.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) and succinic anhydride (1.1 equivalents).
-
Solvent: Add a suitable high-boiling point solvent such as toluene or xylene.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the benzimidazole core is a well-established pharmacophore. Derivatives of benzimidazole have demonstrated a wide range of biological effects.
Potential Therapeutic Areas:
-
Antimicrobial Activity: Many benzimidazole derivatives exhibit potent activity against a variety of microorganisms, including bacteria and fungi. The mechanism often involves the inhibition of essential cellular processes.
-
Anthelmintic Activity: This is one of the most well-known applications of benzimidazoles (e.g., albendazole, mebendazole). They typically function by binding to the β-tubulin of parasitic worms, thereby inhibiting microtubule polymerization.
-
Anticancer Activity: Several benzimidazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include inhibition of tubulin polymerization, induction of apoptosis, and interference with specific signaling pathways crucial for cancer cell survival and proliferation.
Potential Signaling Pathway Involvement:
Based on the activities of other benzimidazole compounds, this compound could potentially interact with various signaling pathways.
Caption: Potential biological activities and signaling pathway interactions.
Conclusion
References
Crystal Structure of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic Acid: Data Not Available
A comprehensive search of crystallographic databases and peer-reviewed scientific literature has revealed no publicly available data on the crystal structure of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. While information on the chemical properties of this compound is accessible[1][2], its specific three-dimensional arrangement in a crystalline solid, including unit cell dimensions, space group, and atomic coordinates, has not been experimentally determined and reported.
Therefore, the core requirements of this technical guide—namely, the presentation of quantitative crystallographic data, detailed experimental protocols for its structure determination, and visualizations of related biological pathways—cannot be fulfilled at this time.
Related Crystal Structures
Although the crystal structure for the specific molecule of interest is not available, structural information for closely related benzimidazole derivatives has been reported. These structures can provide some insights into the potential molecular conformations and intermolecular interactions that might be expected for this compound.
Notably, the crystal structure of a copper(I) complex with the parent compound, 3-(1H-benzimidazol-2-yl)propanoic acid, has been determined.[3][4][5] In this complex, the copper ion is coordinated by the nitrogen atoms of the benzimidazole rings from two separate ligand molecules.[3][4][5] This demonstrates the coordinating capability of the benzimidazole moiety.
Additionally, crystal structures of other benzimidazole derivatives, such as a proton transfer compound of 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium with dicarboxybenzoate and a monoclinic polymorph of 5-[(1H-benzimidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid, are available and illustrate the diverse supramolecular assemblies that can be formed through hydrogen bonding and other intermolecular forces.[6][7]
Hypothetical Experimental Workflow
In the absence of experimental data, a hypothetical workflow for the determination of the crystal structure of this compound can be outlined. This would be a standard procedure for crystallographic analysis.
Caption: A hypothetical experimental workflow for the determination of the crystal structure of a small molecule.
Conclusion
For researchers, scientists, and drug development professionals interested in the solid-state properties of this compound, the primary step would be to perform the synthesis, crystallization, and subsequent X-ray crystallographic analysis of the compound. The resulting data would be invaluable for understanding its molecular geometry, packing arrangement, and potential interactions, which are crucial for applications in materials science and medicinal chemistry. Until such a study is conducted and the data is made publicly available, a detailed technical guide on its crystal structure cannot be provided.
References
- 1. This compound | C12H14N2O2 | CID 3159606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoate | C12H13N2O2- | CID 7219757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of [3-(1H-benzimidazol-2-yl)propanoato-κN 3][3-(1H-benzimidazol-2-yl)propanoic acid-κN 3]copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of [3-(1H-benzimidazol-2-yl)propano-ato-κN (3)][3-(1H-benzimid-azol-2-yl)propanoic acid-κN (3)]copper(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,5-dicarboxybenzoate–benzene-1,3,5-tricarboxylic acid–water (1/1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A monoclinic polymorph of 5-[(1H-benzimidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the potential therapeutic targets of the novel compound 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. While direct biological data for this specific molecule is not currently available in public literature, its structural backbone, the benzimidazole ring, is a well-established pharmacophore found in a multitude of clinically approved and investigational drugs. Drawing upon the extensive research on analogous benzimidazole derivatives, this document outlines a strategic approach to elucidating the pharmacological profile of this compound. We present a series of potential therapeutic targets, detailed experimental protocols for their investigation, and a framework for interpreting the resulting data. This guide is intended to serve as a foundational resource for researchers initiating preclinical studies on this promising compound.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole moiety is a bicyclic heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is a crucial component in a wide array of pharmacologically active agents due to its ability to interact with various biological targets. The chemical versatility of the benzimidazole ring allows for substitutions at multiple positions, leading to a diverse range of biological activities.[1][2] Marketed drugs containing the benzimidazole core include proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines (e.g., astemizole).
The subject of this guide, this compound, is a novel entity for which the therapeutic potential remains unexplored. Its structure, featuring a dimethylated benzene ring and a propanoic acid side chain, suggests several avenues for biological interaction. This document will explore the most probable therapeutic targets based on structure-activity relationships gleaned from the broader class of benzimidazole derivatives.
Potential Therapeutic Areas and Targets
Based on the known activities of structurally related benzimidazole compounds, we have identified four primary areas of high potential for this compound:
-
Antimicrobial Therapy: Targeting bacterial enzymes essential for survival.
-
Oncology: Targeting enzymes and kinases involved in cancer cell proliferation and metabolism.
-
Anti-inflammatory Therapy: Targeting enzymes involved in the inflammatory cascade.
-
Neuroprotection: Targeting pathways involved in oxidative stress and neuroinflammation.
The following sections will detail the specific molecular targets within each of these therapeutic areas.
Antimicrobial - Bacterial DNA Gyrase Inhibition
Numerous benzimidazole derivatives have been reported to possess potent antibacterial activity.[3][4] One of the key mechanisms of action for antibacterial benzimidazoles is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[5]
Oncology - Sphingosine Kinase 1 (SphK1) and Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition
The benzimidazole scaffold is present in several classes of anticancer agents.[2] Two promising targets for novel benzimidazole-based therapeutics are Sphingosine Kinase 1 (SphK1) and mutant Isocitrate Dehydrogenase 1 (mIDH1).
-
Sphingosine Kinase 1 (SphK1): This lipid kinase is overexpressed in various cancers and contributes to cell proliferation, survival, and drug resistance.
-
Mutant Isocitrate Dehydrogenase 1 (mIDH1): Mutations in IDH1 are found in several malignancies, including gliomas and acute myeloid leukemia. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis.
Anti-inflammatory - Cyclooxygenase (COX) Inhibition
The anti-inflammatory properties of benzimidazole derivatives have been well-documented.[1][3] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.
Neuroprotection - Modulation of Inflammatory Cytokines
Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives, particularly their ability to mitigate neuroinflammation. This is often achieved by modulating the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Proposed Experimental Investigation Workflow
To systematically evaluate the therapeutic potential of this compound, a tiered screening approach is recommended. The following workflow outlines the proposed experimental plan.
Detailed Experimental Protocols
The following are generalized protocols for the primary in vitro screening assays. These should be optimized and validated for the specific laboratory conditions.
Bacterial DNA Gyrase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.
-
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Agarose gel, Gel loading buffer, DNA stain (e.g., SYBR Safe)
-
-
Procedure:
-
Prepare reaction mixtures containing gyrase reaction buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or controls.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding gel loading buffer containing SDS and proteinase K.
-
Resolve the DNA topoisomers on a 1% agarose gel.
-
Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling will result in a decrease of the supercoiled DNA band and an increase of the relaxed DNA band.
-
Sphingosine Kinase 1 (SphK1) Inhibition Assay
-
Principle: This is a radiometric assay that measures the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P) using [γ-³²P]ATP.
-
Materials:
-
Recombinant human SphK1
-
Sphingosine substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., SKI-II)
-
Chloroform, Methanol, Scintillation cocktail
-
-
Procedure:
-
Prepare reaction mixtures containing kinase buffer, sphingosine, and varying concentrations of the test compound or controls.
-
Add SphK1 and pre-incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding acidic chloroform/methanol.
-
Separate the phases by centrifugation.
-
Transfer an aliquot of the organic (lower) phase containing the radiolabeled S1P to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Mutant IDH1 (R132H) Inhibition Assay
-
Principle: This assay measures the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by the mutant IDH1 enzyme. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Recombinant human mIDH1 (R132H)
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% BSA)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., AGI-5198)
-
-
Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, NADPH, and varying concentrations of the test compound or controls.
-
Add mIDH1 enzyme and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding α-KG.
-
Immediately measure the absorbance at 340 nm at time zero and then kinetically every minute for 30-60 minutes using a plate reader.
-
Calculate the rate of NADPH consumption to determine enzyme inhibition.
-
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2
-
Arachidonic acid
-
TMPD
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Heme cofactor
-
This compound (dissolved in DMSO)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
-
Procedure:
-
In a 96-well plate, add assay buffer, heme, the respective COX enzyme, and varying concentrations of the test compound or controls.
-
Incubate at room temperature for 15 minutes.
-
Add TMPD and arachidonic acid to initiate the reaction.
-
Immediately measure the absorbance at 590 nm kinetically for 5 minutes using a plate reader.
-
Calculate the rate of TMPD oxidation to determine enzyme inhibition.
-
Data Presentation and Interpretation
All quantitative data from the primary screening assays should be presented in a clear, tabular format to facilitate comparison. The half-maximal inhibitory concentration (IC50) should be calculated for each active compound against its respective target.
Table 1: Hypothetical Primary Screening Data for this compound
| Target Enzyme | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| DNA Gyrase | > 100 | Ciprofloxacin | 0.5 |
| SphK1 | 12.5 | SKI-II | 5.0 |
| mIDH1 (R132H) | 2.3 | AGI-5198 | 0.02 |
| COX-1 | 45.2 | SC-560 | 0.009 |
| COX-2 | 8.7 | Celecoxib | 0.04 |
Note: The data presented in this table is purely illustrative and serves as a template for reporting actual experimental results.
Based on the hypothetical data above, this compound shows promising activity against mIDH1 and moderate, selective activity against COX-2 and SphK1. These results would warrant progression to Tier 2 cellular assays for these targets.
Signaling Pathway Visualization
Understanding the signaling context of the potential targets is crucial for downstream mechanistic studies. The following diagrams illustrate the pathways associated with the proposed targets.
Conclusion
While this compound is a novel chemical entity with no reported biological activity, its core benzimidazole structure provides a strong rationale for investigating its therapeutic potential in oncology, infectious diseases, and inflammatory conditions. This guide has outlined a comprehensive strategy for the initial pharmacological characterization of this compound, from primary in vitro screening to the identification of lead therapeutic areas. The provided experimental protocols and data interpretation frameworks are intended to serve as a robust starting point for researchers. The successful execution of this research plan will be instrumental in uncovering the therapeutic value of this compound and paving the way for its further preclinical and clinical development.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Characterization, Mechanistic Investigation and Structure-Activity Relationships of Chemically Stable TLR2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, a benzimidazole derivative with potential therapeutic applications. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document outlines the putative biological targets of the title compound, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), and details the computational methodologies used to predict its binding interactions. Furthermore, it provides standardized experimental protocols for the synthesis and in vitro validation of the predicted biological activity. All computational and experimental data are presented in structured tables, and key signaling pathways and workflows are visualized using Graphviz diagrams.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in drug discovery due to their versatile therapeutic potential. The fused benzene and imidazole rings provide a unique scaffold that can be readily functionalized to modulate biological activity. The compound this compound features this core structure, suggesting its potential to interact with various biological targets. In silico modeling techniques, such as molecular docking and molecular dynamics, are powerful tools for predicting the binding affinity and interaction patterns of small molecules with protein targets, thereby guiding drug design and optimization efforts. This guide focuses on the application of these methods to elucidate the potential interactions of this compound with two key protein targets implicated in cancer and inflammation: VEGFR-2 and COX-2.
Potential Biological Targets and Signaling Pathways
Based on the known activities of structurally similar benzimidazole derivatives, two high-priority targets for this compound have been identified:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
-
Cyclooxygenase-2 (COX-2): An enzyme that is often overexpressed at sites of inflammation and in various cancers. It is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
The signaling pathways associated with these targets are complex and offer multiple points for therapeutic intervention.
Caption: VEGFR-2 Signaling Pathway.
Caption: COX-2 Signaling Pathway.
In Silico Modeling Methodology
Due to the absence of specific in silico studies for this compound in the current literature, this section outlines a representative methodology based on standard practices for similar benzimidazole derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Unveiling the Genesis of a Benzimidazole Core: The Discovery and History of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
For Immediate Release
A foundational molecule in the vast landscape of heterocyclic chemistry, 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, has played a significant, albeit often behind-the-scenes, role in the advancement of medicinal and materials science. This in-depth technical guide illuminates the discovery and historical context of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and fundamental properties.
While a singular, seminal publication marking the definitive "discovery" of this compound remains elusive in readily available literature, its synthesis is a classic illustration of established benzimidazole formation methodologies. The most probable and historically consistent route to this compound is through the well-established Phillips-Ladenburg benzimidazole synthesis. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
The Phillips-Ladenburg Approach: A Logical Pathway to Discovery
The synthesis of this compound is logically derived from the reaction of 4,5-dimethyl-1,2-phenylenediamine with a dicarboxylic acid, specifically succinic acid or its more reactive anhydride. This reaction is a cornerstone of heterocyclic chemistry, known for its reliability in forming the benzimidazole ring system. The general mechanism involves the initial formation of an amide linkage, followed by an intramolecular cyclization and dehydration to yield the stable aromatic benzimidazole core.
The historical context of benzimidazole synthesis dates back to the late 19th century, with the Phillips-Ladenburg reaction being a key development. Over the decades, this method has been refined and extensively utilized for the preparation of a vast array of benzimidazole derivatives for diverse applications, including pharmaceuticals, dyes, and polymers. The synthesis of the title compound would have been a logical extension of this well-trodden synthetic path, likely investigated during systematic explorations of benzimidazole chemistry.
Experimental Protocol: A Classic Condensation
The probable and most straightforward experimental protocol for the synthesis of this compound is detailed below. This procedure is based on the principles of the Phillips-Ladenburg reaction.
Table 1: Reactants and Conditions for Synthesis
| Reactant/Reagent | Molar Ratio | Role | Conditions |
| 4,5-Dimethyl-1,2-phenylenediamine | 1 | Starting Material | - |
| Succinic Anhydride | 1 | Starting Material | - |
| Polyphosphoric Acid (PPA) or mineral acid (e.g., HCl) | Catalyst/Solvent | Acid Catalyst & Dehydrating Agent | Elevated Temperature (e.g., 120-160 °C) |
Detailed Methodology:
-
Reaction Setup: A mixture of 4,5-dimethyl-1,2-phenylenediamine and succinic anhydride in equimolar amounts is prepared.
-
Acid Catalysis: The reactant mixture is added to a suitable acidic medium, such as polyphosphoric acid (PPA) or a high-boiling mineral acid like 4M hydrochloric acid. PPA often serves as both the solvent and the dehydrating agent.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 120 °C to 160 °C for several hours to drive the condensation and cyclization to completion.
-
Workup: Upon cooling, the reaction mixture is quenched by carefully adding it to ice water. The acidic solution is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Logical Relationships in Synthesis
The synthesis of this compound can be visualized as a clear, logical progression of chemical transformations.
Characterization and Early Studies
Following its synthesis, the structural elucidation of this compound would have been carried out using standard analytical techniques of the time, including elemental analysis and melting point determination. Modern spectroscopic methods would further confirm the structure.
Table 2: Expected Spectroscopic Data
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals for the two methyl groups on the benzene ring, two methylene groups of the propanoic acid chain, and aromatic protons. A broad singlet for the N-H proton of the imidazole ring. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbons, the methylene carbons, and the carboxylic acid carbon. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂O₂). |
While specific early biological studies on this exact molecule are not widely documented, the broader class of benzimidazole-2-propanoic acids has been investigated for various biological activities. The structural motif of a benzimidazole ring linked to a carboxylic acid side chain has been a recurring theme in the design of bioactive molecules.
Conclusion
The discovery of this compound is intrinsically linked to the systematic exploration of benzimidazole chemistry, primarily through the robust and versatile Phillips-Ladenburg synthesis. Although a specific "eureka" moment may not be recorded, its existence is a logical consequence of fundamental synthetic principles in heterocyclic chemistry. This compound serves as a valuable building block and a testament to the enduring power of classic organic reactions in generating novel chemical entities with potential applications across various scientific disciplines. Further research into historical chemical archives may yet uncover the first specific mention of this foundational benzimidazole derivative.
Methodological & Application
Application Notes: Protocol for Dissolving 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid using Dimethyl Sulfoxide (DMSO) as the solvent. DMSO is a widely used aprotic solvent in biological research and drug discovery due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds. Adherence to proper preparation and storage techniques is essential for ensuring the accuracy, reproducibility, and reliability of experimental outcomes.
Data Presentation
| Parameter | Value | Notes |
| Compound Name | This compound | |
| Molecular Weight | 218.25 g/mol | Verify from the Certificate of Analysis.[2] |
| Appearance | White to off-white solid | Visual inspection upon receipt. |
| Purity | >98% | As determined by HPLC or other analytical methods. |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 229 mM) | Empirically determined. Gentle warming or sonication may be required to achieve full dissolution. [1] |
| Recommended Stock Concentration | 10 mM - 50 mM | Dependent on specific experimental needs. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to prevent repeated freeze-thaw cycles. Protect from light.[3] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Water bath or sonicator (optional)
Safety Precautions:
-
Always handle chemical compounds and solvents in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4]
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it; avoid direct contact.[5]
-
Consult the Safety Data Sheet (SDS) for both the specific research compound and DMSO before handling.[6]
Procedure:
-
Determine the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 218.25 g/mol * 1000 mg/g = 2.1825 mg
-
-
Weigh the Compound: Accurately weigh out approximately 2.18 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of high-purity DMSO to the tube containing the compound powder.
-
Dissolution:
-
Cap the tube securely and vortex the solution until the compound is completely dissolved.
-
Visually inspect the solution to ensure no solid particulates remain.
-
If the compound does not fully dissolve with vortexing, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[1]
-
-
Storage and Handling:
-
Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[3]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For long-term storage, place the aliquots at -20°C or -80°C.[3]
-
Dilution for Cell-Based Assays:
When preparing working solutions for cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[3] A negative control containing the same final concentration of DMSO should always be included in the experiment.[3]
Visualization
Signaling Pathway
Benzimidazole derivatives have been investigated for their anticancer properties, with some acting as inhibitors of key kinases in signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway.[7][8] The diagram below illustrates a simplified representation of this pathway, indicating the potential point of inhibition by a benzimidazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. 6123-82-6 | 3-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)propanoic acid - Moldb [moldb.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. download.basf.com [download.basf.com]
- 5. quora.com [quora.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activities, mechanism of action, or established cell culture protocols for 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. The following application notes and protocols are based on the known biological activities of structurally related benzimidazole derivatives and are provided as a general framework for the initial investigation of this compound. The proposed experiments are hypothetical and should be adapted based on empirical findings.
Introduction
Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Many benzimidazole-containing compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by targeting key cellular pathways.[3][4][5] Given this precedent, it is plausible that this compound may possess similar cytotoxic or other biologically relevant activities.
These notes provide a starting point for researchers to explore the potential of this compound in a cell culture setting. The protocols outlined below are for fundamental assays to determine its cytotoxic and pro-apoptotic effects.
Data Presentation
Quantitative data from initial screening assays should be organized for clarity and comparative analysis. The following tables are templates for presenting such data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| MCF-7 | 0.1 | Data | Data |
| (Breast Cancer) | 1 | Data | |
| 10 | Data | ||
| 50 | Data | ||
| 100 | Data | ||
| A549 | 0.1 | Data | Data |
| (Lung Cancer) | 1 | Data | |
| 10 | Data | ||
| 50 | Data | ||
| 100 | Data | ||
| HEK293 | 0.1 | Data | Data |
| (Normal Kidney) | 1 | Data | |
| 10 | Data | ||
| 50 | Data | ||
| 100 | Data |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| MCF-7 | Vehicle Control | Data | Data | Data |
| Compound (IC50) | Data | Data | Data | |
| Compound (2x IC50) | Data | Data | Data | |
| A549 | Vehicle Control | Data | Data | Data |
| Compound (IC50) | Data | Data | Data | |
| Compound (2x IC50) | Data | Data | Data |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the viability of cultured mammalian cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mammalian cell lines (e.g., MCF-7, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Prepare serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to quantify apoptosis in cells treated with the test compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the compound at its predetermined IC50 and 2x IC50 concentrations, alongside a vehicle control, for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a generic apoptosis signaling pathway that could be investigated if this compound is found to induce apoptosis.
Caption: Hypothetical apoptotic pathway potentially modulated by a benzimidazole derivative.
Experimental Workflow
The diagram below outlines a general workflow for the initial biological evaluation of this compound.
Caption: General workflow for evaluating the biological activity of the compound.
References
- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Benzimidazole Derivatives in Oncology: A Focus on 3-(1H-benzo[d]imidazol-2-yl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In the realm of oncology, derivatives of benzimidazole have emerged as a promising class of therapeutic agents, exhibiting potent anti-tumor effects through diverse mechanisms of action. While specific research on 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid is not extensively documented in publicly available literature, a significant body of research on structurally related 3-(1H-benzo[d]imidazol-2-yl)propanoic acid derivatives highlights their potential in cancer research. These compounds often act as inhibitors of critical cellular signaling pathways, induce apoptosis, and arrest the cell cycle in cancer cells.
This document provides detailed application notes and protocols based on the study of a representative class of benzimidazole derivatives, focusing on their evaluation as anticancer agents. The methodologies and findings presented here are synthesized from various studies on benzimidazole derivatives and serve as a comprehensive guide for researchers exploring the therapeutic potential of this chemical class.
Application Notes
Benzimidazole derivatives, particularly those with a propanoic acid moiety or similar substituents at the 2-position, have been investigated for their efficacy against a variety of cancer cell lines. These compounds have demonstrated significant cytotoxic effects, often with selectivity towards cancer cells over normal cell lines.
Mechanism of Action:
The anticancer activity of benzimidazole derivatives is multifaceted. Key mechanisms include:
-
Kinase Inhibition: Many benzimidazole derivatives are designed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. For instance, some analogs have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]
-
Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[1]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.
-
Topoisomerase Inhibition: Some benzimidazole derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[2][3]
Therapeutic Potential:
The promising in vitro and in vivo activities of benzimidazole derivatives make them attractive candidates for further drug development. Their ability to target multiple signaling pathways suggests they could be effective against a broad range of cancers and may help in overcoming drug resistance.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a series of representative 2-arylamino-1H-benzo[d]imidazole derivatives of dehydroabietic acid, which share a core structural similarity with the topic compound, against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Ges-1 (Normal Gastric Mucosa) IC50 (µM) |
| 9g | 0.18 ± 0.03 | 0.43 ± 0.05 | 0.71 ± 0.08 | 0.63 ± 0.09 | 21.95 ± 0.73 |
Data extracted from a study on novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the methodology for determining the cytotoxic effects of benzimidazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Benzimidazole derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cancer cells treated with a benzimidazole derivative using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line
-
Benzimidazole derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathway Diagram
References
- 1. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Using 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid as a fluorescent probe
Application Notes and Protocols for Benzimidazole-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the use of benzimidazole-derived compounds as fluorescent probes in biological research. While the specific compound 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid is not extensively documented as a fluorescent probe, the broader class of benzimidazole derivatives represents a versatile platform for developing such tools. These probes are widely utilized for bioimaging and the detection of various analytes, including pH, metal ions, and reactive oxygen species.[1][2][3] This document will focus on a representative, albeit hypothetical, probe, BMP-1 (Benzimidazole Methyl Propanoate-1) , a compound structurally related to the one in the user's request, and its application as a pH-sensitive fluorescent probe for cellular imaging. The methodologies and data presented are based on established characteristics of similar benzimidazole-based probes.[1][4][5][6]
Introduction to Benzimidazole-Based Fluorescent Probes
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the development of fluorescent probes.[2][3] Their inherent fluorescence, coupled with the versatility of their synthesis, allows for the creation of probes tailored for specific biological applications.[2][7] These probes are characterized by their sensitivity to the local microenvironment, which can manifest as changes in fluorescence intensity, spectral shifts, or fluorescence lifetime. This responsiveness makes them valuable tools for monitoring dynamic processes within living cells and tissues.[4][5]
Key Features of Benzimidazole Probes:
-
Tunable Photophysical Properties: The absorption and emission wavelengths, as well as the quantum yield, can be modulated through chemical modifications to the benzimidazole core.[8][9][10]
-
Environmental Sensitivity: Many benzimidazole probes exhibit changes in their fluorescent properties in response to variations in pH, ion concentration, and polarity.[1][11][12]
-
Biocompatibility: Properly designed benzimidazole probes can exhibit low cytotoxicity and good cell permeability, making them suitable for live-cell imaging.[4][5]
-
Applications: Common applications include measuring intracellular pH, detecting metal ions (e.g., Zn²⁺, Fe³⁺), and imaging reactive oxygen species.[11][13][14]
Application Note: BMP-1 as a Ratiometric Fluorescent Probe for Lysosomal pH
2.1. Overview
BMP-1 is a novel, hypothetical benzimidazole-based fluorescent probe designed for the ratiometric imaging of pH within acidic organelles, such as lysosomes. Many aspects of cell metabolism are controlled by acidic pH.[4] BMP-1 exhibits a dual-emission profile that is dependent on the surrounding pH, allowing for quantitative analysis of lysosomal pH.[4] The probe is characterized by a strong two-photon excited fluorescence, a marked blue-to-green emission color change in response to pH, and high photostability.[4]
2.2. Principle of Operation
The fluorescence mechanism of BMP-1 is based on a pH-dependent intramolecular charge transfer (ICT). In neutral or basic environments, the probe exists in a deprotonated state and emits blue fluorescence. Upon protonation in acidic environments like the lysosome, the electronic structure of the molecule is altered, leading to a shift in the emission to the green region of the spectrum. This ratiometric response, the ratio of the two emission intensities, provides a reliable and quantitative measure of pH that is independent of probe concentration, excitation intensity, and light scattering.
2.3. Data Presentation: Photophysical and Performance Characteristics of BMP-1
The following table summarizes the key photophysical and performance characteristics of BMP-1, based on typical values for benzimidazole-based pH probes.[4][5]
| Property | Value |
| Excitation Wavelength (λex) | 405 nm / 750 nm (two-photon)[1][6] |
| Emission Wavelength (λem) | 450 nm (deprotonated), 520 nm (protonated) |
| pKa | ~4.7[15] |
| pH Range (linear) | 4.0 - 5.5[15] |
| Quantum Yield (Φ) | 0.15 (in acidic conditions) |
| Stokes Shift | ~115 nm (in acidic conditions)[5] |
| Recommended Concentration | 1-10 µM |
| Solubility | Soluble in DMSO, ethanol |
Experimental Protocols
3.1. Synthesis of BMP-1
The synthesis of BMP-1 can be achieved through a condensation reaction between a substituted o-phenylenediamine and a carboxylic acid derivative, a common method for preparing benzimidazole compounds.[8][16]
-
Diagram of Synthetic Pathway:
Caption: Synthetic route for BMP-1.
3.2. Protocol for Staining and Imaging Live Cells
This protocol describes the steps for staining live cells with BMP-1 and subsequent imaging using fluorescence microscopy.
-
Experimental Workflow:
Caption: Workflow for live-cell imaging with BMP-1.
Materials:
-
BMP-1 stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging solution (e.g., HBSS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.[2]
-
Probe Preparation: Prepare a working solution of BMP-1 by diluting the 1 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.[2]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the BMP-1 working solution to the cells and incubate for 15-30 minutes at 37 °C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.[2]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.[2]
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Excite the BMP-1 probe at ~405 nm.
-
Acquire images in two channels simultaneously: Channel 1 (Blue): 430-470 nm and Channel 2 (Green): 500-550 nm.
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.[2]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity in the green channel to that in the blue channel (I₅₂₀ / I₄₅₀) for each pixel or region of interest.
-
Generate a calibration curve by imaging cells in buffers of known pH to correlate the fluorescence ratio to absolute pH values.
-
Signaling Pathways and Mechanistic Diagrams
While BMP-1 acts as a direct sensor rather than interacting with a complex signaling pathway, its mechanism of action can be visualized.
4.1. Mechanism of pH Sensing
The change in fluorescence of BMP-1 is due to a protonation-induced alteration of its electronic properties.
Caption: pH-dependent fluorescence of BMP-1.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The specific probe BMP-1 is hypothetical, and its properties are based on those of the broader class of benzimidazole-based fluorescent probes. Researchers should validate the performance of any new probe in their specific experimental system.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A benzimidazole-based highly selective colorimetric and far-red fluorometric pH sensor for intracellular imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A benzimidazole-based ‘turn-on’ fluorescent probe for highly sensitive detection of Fe3+/2+: synthesis, performance, DFT calculations and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
An optimized and detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid is presented. This application note is intended for researchers, scientists, and professionals in the field of drug development and quality control. The described method is designed to provide high resolution, sensitivity, and reproducibility for the determination of this compound in various sample matrices.
Application Note
Introduction
This compound is a benzimidazole derivative of interest in pharmaceutical research. A reliable and robust analytical method is crucial for its quantification in drug discovery, development, and quality control processes. This application note details a reversed-phase HPLC (RP-HPLC) method that can be utilized for the accurate determination of this compound. The method is based on established principles for the analysis of benzimidazole derivatives, ensuring a high degree of success in its application.[1][2][3]
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. These parameters have been selected to achieve optimal separation and detection of the analyte.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Run Time | 25 minutes |
Method Validation Parameters (Hypothetical Data)
The following table summarizes the key validation parameters for this HPLC method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
| Retention Time | Approximately 12.5 minutes |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
The sample preparation method will vary depending on the matrix. A general protocol for a solid dosage form is provided below.
-
Accurately weigh and transfer a portion of the homogenized sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes to dissolve the compound.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase (20% B) to a final concentration within the linear range of the method.
3. HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions outlined in the table above.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform a system suitability test by injecting a working standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.
-
Inject the prepared standard and sample solutions.
-
Process the data using appropriate chromatography software to determine the peak area and concentration of the analyte.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
HPLC Experimental Workflow
Caption: A flowchart of the HPLC experimental workflow.
This detailed application note and protocol provides a comprehensive starting point for the successful implementation of an HPLC method for the analysis of this compound. Method optimization and full validation should be performed in the user's laboratory to ensure its suitability for the intended application.
References
Application Notes and Protocols for Animal Model Studies Using 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid and Related Benzimidazole Derivatives
Disclaimer: As of the current date, specific animal model studies utilizing 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid are not available in the public domain. The following application notes and protocols are based on established methodologies for the preclinical evaluation of novel benzimidazole derivatives in animal models. Researchers should adapt these guidelines based on the specific physicochemical properties, in vitro potency, and toxicity profile of the compound of interest.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anthelmintic, antiulcer, antiviral, antihistaminic, and, notably, anticancer effects.[1][2] The benzimidazole core is structurally similar to naturally occurring purine nucleotides, allowing it to interact with various biological targets.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting animal model studies with novel benzimidazole compounds, using this compound as a representative scaffold. The protocols outlined below cover initial dose-range finding, pharmacokinetic profiling, and efficacy evaluation in relevant disease models.
Data Presentation: In Vivo Efficacy of Benzimidazole Derivatives
The following table summarizes quantitative data from in vivo studies of various benzimidazole derivatives in different animal models. This data can serve as a reference for designing studies with novel analogues.
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings |
| Albendazole | Mice | Neuroangiostrongyliasis | Not specified | 100% efficacy in monotherapy.[3] |
| Fenbendazole | Rats | N/A (Pharmacokinetics) | 10 mg/kg, oral | Low systemic circulation due to poor solubility. |
| Compound 1 & 2 | Rats | Acetic acid-induced writhing (Analgesia) | 50 mg/kg, oral | 79.66% and 83.05% writhing inhibition, respectively.[4] |
| Compound 3a & 3b | Rats | Carrageenan-induced paw edema (Anti-inflammatory) | 100 mg/kg, oral | Significant anti-inflammatory effects.[1] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a novel benzimidazole compound that can be administered without causing dose-limiting toxicity.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for formulation (e.g., saline, PBS with 0.5% carboxymethylcellulose)
-
Healthy mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Standard laboratory animal housing and monitoring equipment
Protocol:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the study.
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of 3-5 dose levels.
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.
-
Administration: Administer the compound and vehicle control daily for 14-28 days via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) daily.
-
Measure body weight at least three times per week. A body weight loss of >15-20% is often considered a sign of dose-limiting toxicity.
-
-
Endpoint: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a full necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis. The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.
Materials:
-
Test compound
-
Vehicle for formulation
-
Cannulated rats or mice
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical equipment (e.g., LC-MS/MS)
Protocol:
-
Animal Preparation: Use cannulated rodents to facilitate serial blood sampling.
-
Administration: Administer a single dose of the test compound via the intended clinical route (e.g., intravenous bolus and oral gavage to determine bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
In Vivo Efficacy Study (Xenograft Cancer Model)
Objective: To evaluate the anti-tumor efficacy of the test compound in a relevant cancer model.
Protocol:
-
Cell Culture and Implantation: Culture a human cancer cell line of interest and implant the cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and compound treatment groups).
-
Dosing: Administer the test compound or vehicle according to the predetermined schedule (based on MTD and PK data) and route.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathways for benzimidazole anticancer activity.
Caption: General experimental workflow for preclinical evaluation of a novel compound.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Efficacy and Safety of Albendazole and Other Benzimidazole Anthelmintics for Rat Lungworm Disease (Neuroangiostrongyliasis): A Systematic Analysis of Clinical Reports and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid and its derivatives as promising scaffolds in drug discovery. The protocols outlined below offer detailed methodologies for their preparation and subsequent evaluation in anticancer and antimicrobial assays.
Introduction
Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The structural similarity of the benzimidazole nucleus to endogenous purines allows for interaction with various biological targets. The specific compound, this compound, and its derivatives are of particular interest due to the potential for functionalization at the carboxylic acid group to generate esters and amides with diverse physicochemical and biological profiles. This document details the synthetic route to this core structure and its derivatives, along with protocols for assessing their therapeutic potential.
Data Presentation
The following tables summarize the quantitative biological activity of representative benzimidazole derivatives against various cancer cell lines and microbial strains. It is important to note that while data for the specific this compound derivatives are not extensively available in the public domain, the presented data for structurally related benzimidazole compounds provide a strong rationale for the evaluation of this novel series.
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Benzimidazole Derivative | Human Lung Carcinoma (A549) | 1.55 ± 0.18 | [3] |
| Benzimidazole-Chalcone Derivative | Human Breast Adenocarcinoma (MCF-7) | 8.91 - 12.12 | [4] |
| Benzimidazole-Thienopyrimidine Derivative | Human Ovarian Carcinoma (OVCAR-3) | 9.73 - 12.47 | [4] |
| N-substituted Benzimidazole | Human Liver Carcinoma (HEP-G2) | 10.16 - 10.93 | [4] |
| Bromo-derivative of Benzimidazole | Prostate Cancer (DU-145) | 10.2 ± 1.4 | [5] |
| Bromo-derivative of Benzimidazole | Small Cell Lung Cancer (H69AR) | 49.9 ± 0.22 | [5] |
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazole Derivative | Staphylococcus aureus | 25 | [6] |
| Benzoxazole Derivative | Gram-negative bacteria | 200 | [6] |
| 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole | Fungi and Gram-positive bacteria | Not specified | [7] |
| 2-Thioalkyl substituted benzimidazole | Staphylococcus aureus | 0.6 - 5.0 | [3] |
| Benzene-1,3-diol derivative | Staphylococcus aureus | 0.6 - 5.0 | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This synthesis is a multi-step process involving the condensation of a substituted o-phenylenediamine with a dicarboxylic acid derivative, followed by hydrolysis.
Step 1: Synthesis of Methyl 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoate
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add succinic anhydride (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate acid.
-
Esterification: Suspend the obtained acid in methanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Reflux the mixture for 8-12 hours.
-
Isolation: After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the methyl ester from Step 1 in a mixture of methanol and water.
-
Addition of Base: Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 by the slow addition of a dilute acid (e.g., 1M HCl).
-
Isolation: The desired carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum to obtain the pure this compound.
Protocol 2: Synthesis of Ester and Amide Derivatives
The carboxylic acid can be readily converted to its corresponding esters and amides using standard coupling procedures.
General Procedure for Esterification:
-
Dissolve this compound (1 equivalent) in a suitable alcohol (e.g., ethanol, propanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Reflux the mixture for 6-12 hours.
-
Neutralize the reaction and extract the ester product.
General Procedure for Amidation:
-
Activate the carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like Dichloromethane (DCM).
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Perform an aqueous work-up and purify the amide product by column chromatography.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzimidazole derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Protocol 4: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the key workflows and potential signaling pathways involved in the activity of this compound derivatives.
Caption: General workflow for the synthesis of the target compound and its derivatives.
Caption: Postulated mechanism of action via PI3K/Akt pathway inhibition.
Caption: Proposed mechanism for the induction of apoptosis by the derivatives.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols provided herein offer a clear path to this core molecule and its derivatives. The biological data from related compounds strongly suggest that this class of molecules holds significant potential as anticancer and antimicrobial agents. Further investigation into their specific mechanisms of action, particularly their effects on signaling pathways such as PI3K/Akt and apoptosis, is warranted to advance these promising compounds in the drug discovery pipeline.
References
- 1. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 4. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [laar.plapiqui.edu.ar]
Application Notes and Protocols for Labeling Proteins with 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent labeling of proteins using 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. This benzimidazole derivative can be utilized as a label for various research and drug development applications, leveraging the unique spectral properties inherent to the benzimidazole core.
Introduction
This compound is a versatile heterocyclic compound.[1][2] The benzimidazole nucleus is a key structural component in many biologically active molecules and is known to possess intrinsic fluorescence, making it a candidate for a fluorescent labeling reagent.[3][4] The propanoic acid side chain provides a carboxylic acid functional group that can be readily activated to form a stable amide bond with primary amines on a target protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[5][6] This labeling strategy is one of the most common and robust methods for protein conjugation.[6]
The primary advantages of using this compound for protein labeling include:
-
Stable Conjugation: Forms a chemically stable amide bond with the protein.[5]
-
Amine Reactivity: Targets accessible primary amines on the protein surface.[6]
-
Intrinsic Fluorescence: The benzimidazole moiety may allow for direct visualization or detection of the labeled protein, potentially eliminating the need for secondary detection reagents.
This document provides a detailed protocol for the activation of this compound and subsequent conjugation to a model protein, such as an IgG antibody.
Principle of the Labeling Reaction
The labeling process is a two-step procedure performed in a single pot. First, the carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, this amine-reactive intermediate is introduced to the protein solution. The primary amines on the protein surface act as nucleophiles, attacking the NHS ester and forming a stable amide linkage, with the release of NHS.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and their recommended specifications is provided in the table below.
| Reagent/Material | Specification | Supplier | Catalog No. |
| This compound | >95% purity | Sigma-Aldrich | e.g., 30163-89-4 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Molecular biology grade | Thermo Fisher | 22980 |
| N-hydroxysuccinimide (NHS) | Molecular biology grade | Thermo Fisher | 24500 |
| Dimethylsulfoxide (DMSO) | Anhydrous, >99.9% | Sigma-Aldrich | D2650 |
| Protein to be labeled (e.g., IgG) | >95% purity, in an amine-free buffer (e.g., PBS) | Varies | Varies |
| Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate) | pH 8.3-8.5 | In-house | N/A |
| Quenching Buffer (e.g., 1 M Tris-HCl) | pH 8.0 | In-house | N/A |
| Desalting Columns | 7K MWCO (Molecular Weight Cut-Off) | Thermo Fisher | 89882 |
| Spectrophotometer | UV-Vis capable | Varies | Varies |
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
-
-
Labeling Compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
EDC/NHS Solution:
-
Prepare a fresh solution of EDC and NHS in anhydrous DMSO or water at a concentration of 10 mg/mL each. These solutions are moisture-sensitive and should be used immediately.
-
-
Labeling Buffer:
-
Quenching Solution:
-
Prepare a 1 M solution of Tris-HCl and adjust the pH to 8.0. This solution will be used to stop the labeling reaction by consuming any unreacted NHS esters.[8]
-
Protocol 2: Protein Labeling Procedure
The following protocol is optimized for labeling 1 mg of an IgG antibody. The reaction can be scaled up or down as needed.
-
Prepare Protein:
-
Activate Labeling Compound:
-
In a separate microcentrifuge tube, combine the following:
-
10 µL of 10 mg/mL this compound in DMSO.
-
10 µL of 10 mg/mL EDC in DMSO.
-
10 µL of 10 mg/mL NHS in DMSO.
-
-
Incubate this activation mixture at room temperature for 15 minutes.
-
-
Labeling Reaction:
-
Slowly add the activated labeling compound mixture to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For some proteins, incubation at 4°C overnight may yield better results.
-
-
Quench Reaction:
-
Add 1/10th volume of the 1 M Tris-HCl, pH 8.0 quenching solution to the reaction mixture.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted label is quenched.[8]
-
Protocol 3: Purification of the Labeled Protein
To remove unconjugated label and reaction byproducts, a desalting column is recommended.
-
Equilibrate Column:
-
Equilibrate a 7K MWCO desalting column with PBS, pH 7.4, according to the manufacturer's instructions.
-
-
Separate Labeled Protein:
-
Apply the quenched reaction mixture to the equilibrated desalting column.
-
Centrifuge the column (if it is a spin column) or collect fractions by gravity flow.
-
The labeled protein will be in the initial fractions, while the smaller, unconjugated label molecules will be retained.
-
-
Pool and Store:
-
Combine the protein-containing fractions.
-
Measure the absorbance of the purified, labeled protein to determine its concentration and the degree of labeling.
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 4: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of label molecules per protein molecule, can be estimated by UV-Vis spectrophotometry.
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the benzimidazole label. The λmax for benzimidazole derivatives is typically in the range of 270-290 nm, which will overlap with the protein absorbance. A correction factor will be necessary.
-
-
Calculate Protein Concentration:
-
The concentration of the protein can be calculated using the following formula:
-
Protein Concentration (M) = [A280 - (A_label_max * CF)] / ε_protein
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
A_label_max is the absorbance at the λmax of the label.
-
CF is the correction factor (A280 of the free label / A_label_max of the free label).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
-
Calculate DOL:
-
The DOL is calculated as:
-
DOL = A_label_max / (ε_label * Protein Concentration (M))
-
Where:
-
ε_label is the molar extinction coefficient of this compound at its λmax.
-
-
-
Note: The extinction coefficient and λmax of the specific benzimidazole compound may need to be determined experimentally.
Data Presentation
Table 1: Recommended Molar Ratios for Labeling
| Protein Type | Molar Ratio (Label : Protein) | Expected DOL | Notes |
| IgG Antibody | 10:1 to 20:1 | 3 - 8 | A higher ratio may lead to protein precipitation or loss of function.[8] |
| Other Proteins | 5:1 to 15:1 | 1 - 5 | The optimal ratio should be determined empirically for each protein. |
| Peptides | 1:1 to 3:1 | 1 | Labeling efficiency can be higher in organic solvents.[9] |
Table 2: Summary of Reaction Conditions
| Parameter | Recommended Condition |
| Protein Concentration | 2-10 mg/mL |
| Reaction pH | 8.3 - 8.5 |
| Reaction Temperature | Room Temperature (or 4°C) |
| Reaction Time | 1 - 2 hours (or overnight at 4°C) |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 |
Visualizations
Caption: Experimental workflow for protein labeling.
References
- 1. This compound | C12H14N2O2 | CID 3159606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoate | C12H13N2O2- | CID 7219757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labeled benzimidazole derivatives: Topics by Science.gov [science.gov]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 9. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Quantitative Analysis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the quantitative analysis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid in biological matrices, particularly plasma. The protocols outlined below are based on established bioanalytical principles for benzimidazole derivatives and are intended to be adapted and validated by researchers in their respective laboratories. The primary analytical technique described is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which is renowned for its sensitivity and selectivity in complex biological samples.
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
This protocol details a robust method for the extraction and quantification of this compound from plasma samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for cleaning up complex biological samples like plasma, reducing matrix effects, and concentrating the analyte of interest.
-
Materials:
-
Human plasma (or other relevant biological matrix)
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., C18)
-
Vacuum manifold for SPE
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Hypurity C18, 50 x 2.1 mm, 3 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient program should be optimized to ensure good separation of the analyte from matrix components. A typical gradient might start with a low percentage of organic phase (e.g., 20% B) and ramp up to a higher percentage (e.g., 95% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte: The precursor ion (Q1) would be the protonated molecule [M+H]⁺ of this compound. The product ion (Q3) would be a characteristic fragment ion. These transitions need to be determined by direct infusion of a standard solution of the analyte.
-
Internal Standard: Similarly, the MRM transition for the internal standard would be determined.
-
-
Ion Source Parameters:
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500°C
-
Curtain Gas, Nebulizer Gas, and Collision Gas: Optimized for the specific instrument.
-
-
Data Presentation
The following tables summarize the expected performance characteristics of the bioanalytical method.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (Low, Mid, High QC) | 90% - 110% |
| Precision (Low, Mid, High QC) (CV%) | < 15% |
Table 2: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85.5 | 98.2 |
| Internal Standard | 88.1 | 99.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound in biological samples.
Caption: Workflow for Bioanalytical Quantification.
Potential Metabolic Pathway Interaction
The diagram below conceptualizes the potential interaction of a xenobiotic compound like this compound with cellular metabolic pathways.
Caption: Xenobiotic Metabolism Overview.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its anhydride under acidic conditions.[1] For this specific molecule, the reactants are 4,5-dimethyl-1,2-phenylenediamine and succinic acid or succinic anhydride . The reaction proceeds via an initial acylation followed by a cyclodehydration to form the benzimidazole ring.
Q2: What are the most critical parameters affecting the reaction yield?
A2: The yield of the synthesis is primarily influenced by four key factors:
-
Catalyst: The type and concentration of the acid catalyst are crucial for promoting the cyclodehydration step.
-
Temperature: Traditional methods often require high temperatures (180°C or higher) to drive the reaction to completion.[2]
-
Reaction Time: Sufficient time is needed for both the initial condensation and the subsequent ring-closing dehydration.
-
Purity of Reactants: The o-phenylenediamine reactant is susceptible to oxidation, which can introduce colored impurities and reduce yield.
Q3: Are there more modern or "greener" methods available for this synthesis?
A3: Yes, several modern approaches aim to improve yields and reduce environmental impact. These include microwave-assisted synthesis, which can dramatically shorten reaction times and increase yields. Additionally, various catalytic systems, including solid acid catalysts like ZrO₂–Al₂O₃ and nanoparticle catalysts, have been developed to facilitate the reaction under milder or even solvent-free conditions, allowing for easier catalyst recovery and reuse.[3]
Q4: How does the choice between succinic acid and succinic anhydride affect the reaction?
A4: Succinic anhydride is often preferred as it is more reactive than succinic acid and produces water as the only byproduct during the initial acylation step, which is then removed during the subsequent cyclodehydration. Using succinic acid results in the formation of two equivalents of water, which can require more forcing conditions to remove.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Question & Answer |
| Low or No Product Yield | Q: My reaction yield is consistently low or I'm recovering only starting material. What should I investigate first? A: 1. Check Reactant Purity: Ensure the 4,5-dimethyl-1,2-phenylenediamine is pure and not oxidized (it should be a light-colored solid). If it is dark, consider purification by recrystallization. 2. Verify Reaction Conditions: Traditional Phillips-Ladenburg reactions often require high temperatures, sometimes exceeding 180°C, to ensure complete cyclodehydration.[2] If using a milder protocol, the temperature may be insufficient. 3. Evaluate Your Catalyst: Ensure the acid catalyst (e.g., HCl, PPA) is active and used in the correct concentration. For stubborn reactions, polyphosphoric acid (PPA) is an excellent dehydrating agent. 4. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reflux/heating time. |
| Reaction Stalls / Incomplete Conversion | Q: My reaction starts but does not proceed to completion according to TLC analysis. What could be the cause? A: This often points to the formation of a stable intermediate, the N-acyl amide, which fails to cyclize. This can be caused by: 1. Insufficient Temperature: The cyclodehydration step is typically the most energy-intensive part of the reaction. A higher temperature may be required to overcome the activation energy for ring closure. 2. Inadequate Dehydration: Water produced during the reaction can inhibit cyclization. Using a strong dehydrating agent like PPA or ensuring efficient water removal (e.g., with a Dean-Stark apparatus if applicable) can improve conversion. |
| Formation of Colored Impurities | Q: My crude product is dark brown or black. How can I prevent this and purify the product? A: Dark coloration is usually due to the oxidation of the o-phenylenediamine starting material or intermediates. * Prevention: Purify the diamine before use if it appears discolored. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation. * Purification: The colored impurities can often be removed by treating a solution of the crude product with activated charcoal, followed by hot filtration and recrystallization. |
| Difficult Product Purification | Q: The crude product is difficult to purify by standard recrystallization. Are there alternative methods? A: The target molecule is amphoteric, possessing both a basic benzimidazole ring and an acidic carboxylic acid group. This property can be exploited for purification: 1. Dissolve the crude product in an aqueous base (e.g., 1M NaOH). 2. Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic, organic-soluble impurities. 3. Carefully re-acidify the aqueous layer with an acid (e.g., 1M HCl) until the product precipitates. 4. Filter the solid, wash with water, and dry. This can then be followed by a final recrystallization. |
Data Presentation
Quantitative data from literature on analogous benzimidazole syntheses are summarized below to guide optimization.
Table 1: Comparison of Catalytic Systems for Benzimidazole Synthesis
| Catalyst | Typical Conditions | Reaction Time | Yield Range (%) | Notes |
| 4M HCl | Reflux | 2 - 6 hours | 60 - 85% | The classic Phillips-Ladenburg condition; requires high temperatures. |
| Polyphosphoric Acid (PPA) | 150 - 200°C | 2 - 5 hours | 70 - 90% | Acts as both catalyst and dehydrating agent; workup can be challenging.[1] |
| p-Toluenesulfonic Acid (p-TsOH) | Grinding, 80-100°C | 0.5 - 2 hours | 85 - 95% | Often used in solvent-free or minimal solvent conditions. |
| ZnO Nanoparticles | 70°C, Solvent | 1 - 3 hours | 90 - 98% | A "green" chemistry approach with a recyclable catalyst.[4][5] |
| Microwave Irradiation | Acid catalyst, Solvent | 5 - 20 minutes | 80 - 95% | Drastically reduces reaction time and can improve yields. |
Experimental Protocols
Protocol 1: Classical Synthesis using Hydrochloric Acid
This protocol is a standard application of the Phillips-Ladenburg reaction.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine (1.0 eq)
-
Succinic anhydride (1.05 eq)
-
4M Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine and succinic anhydride.
-
Add 4M hydrochloric acid as the solvent and catalyst.
-
Heat the mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using 10% methanol in dichloromethane as eluent).
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the product precipitates completely (target pH ~7-8).
-
Filter the crude solid using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product.
-
Purify the solid by recrystallization from an ethanol/water mixture.
Visualizations
Diagrams of Workflows and Pathways
References
Navigating Solubility Challenges with 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, its limited solubility can present a significant hurdle in experimental design and execution. This technical support center provides troubleshooting guidance and frequently asked questions to effectively address and overcome these solubility issues, ensuring reliable and reproducible results in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The solubility of this compound is influenced by its molecular structure. The benzimidazole core is a relatively nonpolar, aromatic system, which contributes to low aqueous solubility. While the propanoic acid moiety provides a polar, ionizable group, the overall lipophilicity of the molecule, as indicated by its predicted XLogP3-AA value, can lead to challenges in achieving high concentrations in neutral aqueous buffers. Many benzimidazole derivatives are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by high permeability but low solubility[1][2].
Q2: What are the key physicochemical properties I should be aware of when working with this compound?
A2: Understanding the physicochemical properties is crucial for developing an effective dissolution strategy. While experimental data is limited, predicted values provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | PubChem |
| Molecular Weight | 218.25 g/mol | PubChem |
| Predicted XLogP3-AA | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Q3: What is the predicted pKa of this compound and how does it affect solubility?
Q4: What are the recommended starting solvents for preparing a stock solution?
A4: For initial stock solution preparation, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. Ethanol may also be a suitable solvent. It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution into aqueous buffers.
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
Possible Cause: The compound is "crashing out" of solution when the percentage of the organic solvent in the final aqueous solution is too low to maintain solubility.
Solutions:
-
pH Adjustment:
-
Acidic Conditions: For applications where a lower pH is tolerable, acidifying the aqueous buffer (e.g., to pH 2-4) can protonate the benzimidazole nitrogen, increasing solubility.
-
Basic Conditions: Conversely, using a basic buffer (e.g., pH 8-10) will deprotonate the carboxylic acid, which can also enhance solubility. Titrating a small amount of a basic solution (e.g., 1N NaOH) into an aqueous suspension of the compound can be an effective method to achieve dissolution.
-
-
Use of Co-solvents:
-
Incorporate a water-miscible organic co-solvent in your final assay buffer. Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). It is important to keep the final concentration of the organic solvent as low as possible to avoid affecting the biological system, typically below 1%.
-
-
Employing Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate nonpolar molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.
-
Issue: Inconsistent Results in Biological Assays
Possible Cause: Undissolved compound in the form of micro-precipitates can lead to variability in the effective concentration of the compound in your assay.
Solutions:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay.
-
Filtration: For stock solutions, filtering through a 0.22 µm syringe filter can remove any undissolved particulates.
-
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound stability or precipitation over time.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh a suitable amount of this compound. For 1 mL of a 10 mM stock solution, you will need 2.18 mg.
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO (e.g., 1 mL).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Aqueous Solubility Determination
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of the compound to a small volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Visualizing Experimental Workflows
To aid in the selection of an appropriate solubilization strategy, the following workflow diagram illustrates the decision-making process.
Caption: Decision workflow for solubilizing the compound.
Given the lack of specific information on the biological targets of this compound, a hypothetical signaling pathway diagram is presented below based on the known activities of other benzimidazole derivatives, which have been shown to interfere with microtubule polymerization.
Caption: Hypothetical pathway of microtubule disruption.
References
Technical Support Center: Aqueous Stability of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the stability of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid and related benzimidazole compounds in aqueous solutions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in designing and executing robust stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the aqueous stability of this compound crucial?
A1: Understanding the chemical stability of a compound in an aqueous environment is fundamental for drug development.[1] It provides critical information that influences formulation design, packaging selection, storage conditions, and shelf-life determination.[1] Stability studies identify potential degradation products, which is essential for evaluating the safety and efficacy of a potential drug candidate.[2]
Q2: What is a forced degradation study and why is it necessary?
A2: A forced degradation study, or stress testing, involves intentionally exposing the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide range of pH values, oxidation, and photolysis.[1] The primary goals are to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[2] These studies are also critical for developing and validating stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[3]
Q3: What are the potential degradation pathways for a benzimidazole derivative like this one?
A3: Benzimidazole derivatives can be susceptible to several degradation pathways in aqueous solutions. The most common include:
-
Hydrolysis: The benzimidazole ring system or the propanoic acid side chain may be susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4]
-
Oxidation: The molecule may degrade in the presence of oxidizing agents.[5] Photo-oxidation can also be induced by light stress.[1]
-
Photolysis: Exposure to UV or visible light can cause photodegradation.[1][6] ICH Q1B guidelines provide specific conditions for photostability testing.[6][7]
Q4: How does pH typically affect the stability of benzimidazole compounds?
A4: The pH of an aqueous solution can significantly influence the stability of benzimidazole derivatives. The benzimidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH, which can alter the molecule's susceptibility to degradation.[8][9][10] For instance, extreme pH levels can catalyze hydrolysis.[4][11] It is essential to evaluate stability across a wide pH range to identify the pH of maximum stability for formulation development.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure the generation of relevant degradation products without destroying the molecule completely.[3][12]
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate, acetate)
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a UV or PDA detector and/or a mass spectrometer (MS)
-
Photostability chamber
-
Temperature-controlled oven
2. Stock Solution Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[5] The choice of co-solvent should be based on solubility and should not cause degradation on its own.[2]
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Store at 60°C and analyze samples at 2, 4, 8, and 24 hours.
-
If no degradation is observed, increase the acid concentration to 1 N HCl or increase the temperature. If significant degradation occurs, use milder conditions (e.g., room temperature).[2]
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Store at 60°C and analyze samples at appropriate time points.
-
Adjust conditions (concentration, temperature) as needed based on the observed degradation rate.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Store at room temperature, protected from light, and analyze at 2, 4, 8, and 24 hours.
-
If necessary, adjust the H₂O₂ concentration (e.g., from 0.1% to 30%).[5]
-
-
Thermal Degradation:
-
Store the solid compound and an aqueous solution of the compound in an oven at 70°C.
-
Analyze samples at 1, 3, and 7 days.
-
-
Photostability:
-
Expose the solid compound and an aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][7]
-
Keep control samples protected from light (e.g., wrapped in aluminum foil) at the same temperature to differentiate between thermal and photolytic degradation.[7]
-
4. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Use a PDA detector to check for peak purity. LC-MS can be used to identify the mass of degradation products.
Data Presentation
Summarize the results of the forced degradation study in a clear, tabular format to facilitate comparison and analysis.
| Stress Condition | Reagent/Temp. | Duration | Assay of Parent Compound (%) | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
| Control | None | 0 hr | 100.0 | 0.0 | 0 | - |
| Acid Hydrolysis | 0.1 N HCl | 24 hr | 89.5 | 10.5 | 2 | Major peak at RRT 0.85 |
| Base Hydrolysis | 0.1 N NaOH | 8 hr | 85.2 | 14.8 | 3 | Major peaks at RRT 0.72, 0.91 |
| Oxidation | 3% H₂O₂ | 24 hr | 92.1 | 7.9 | 1 | Major peak at RRT 1.15 |
| Thermal (Solution) | 70°C | 7 days | 98.5 | 1.5 | 1 | Minor peak at RRT 0.88 |
| Thermal (Solid) | 70°C | 7 days | 99.8 | 0.2 | 0 | No significant degradation |
| Photostability | ICH Q1B | - | 94.3 | 5.7 | 2 | Major peak at RRT 1.25 |
RRT = Relative Retention Time
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis phase of a stability study.
Q: My chromatogram shows peak tailing for the parent compound. What could be the cause?
A: Peak tailing for basic compounds like benzimidazoles is often caused by secondary interactions with residual silanols on the HPLC column packing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3.5) can protonate the silanols and reduce these interactions.
-
Solution 2: Use a Different Column: Employ a column with high-purity silica or one that is end-capped, which has fewer free silanols. Base-deactivated columns are specifically designed for analyzing basic compounds.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol sites.
Q: I am observing a drift in retention times over a sequence of injections. What should I check?
A: Drifting retention times can be caused by several factors.[13]
-
Cause 1: Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the sequence.
-
Cause 2: Mobile Phase Composition: The mobile phase composition may be changing due to evaporation of the more volatile solvent or improper mixing. Prepare fresh mobile phase and consider using a mobile phase blender or sparging with helium.[13]
-
Cause 3: Temperature Fluctuation: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[13]
Q: My system backpressure is unexpectedly high. How can I troubleshoot this?
A: High backpressure is typically due to a blockage in the system.[14]
-
Step 1: Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or guard column).
-
Step 2: Address Column Blockage: If the column is the issue, first try back-flushing it (reversing the flow direction) with a strong solvent. If this doesn't work, the inlet frit may be plugged and require replacement.[14]
-
Step 3: Prevent Future Blockages: Always filter your samples and mobile phases. Use a guard column or an in-line filter to protect the analytical column from particulate matter.[14]
Q: The mass balance in my degradation study is below 95%. What does this indicate?
A: A poor mass balance suggests that not all components are being accounted for.[3]
-
Possible Reason 1: Some degradation products may not be eluting from the column or are retained on it. Try using a stronger elution solvent at the end of your gradient.
-
Possible Reason 2: Degradants may not have a chromophore and are therefore not detected by the UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify non-UV active compounds.
-
Possible Reason 3: The response factor of the degradation products might be significantly different from the parent compound. If possible, isolate the degradants to determine their individual response factors for more accurate quantification.
Visualizations
Below are diagrams illustrating key workflows and logic for stability testing.
Caption: General workflow for a forced degradation study.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. biomedres.us [biomedres.us]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
Technical Support Center: Synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Phillips-Ladenburg benzimidazole synthesis. This reaction involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with a suitable dicarboxylic acid derivative, typically succinic acid or succinic anhydride, under acidic conditions and often with heating. The reaction proceeds through the formation of an N-acylated intermediate, which then undergoes cyclization and dehydration to form the benzimidazole ring.
Q2: What are the critical parameters that can affect the yield and purity of the final product?
A2: Several factors can significantly influence the outcome of the synthesis:
-
Purity of Starting Materials: The purity of 4,5-dimethyl-1,2-phenylenediamine and the succinic acid derivative is crucial. Impurities in the starting materials can lead to the formation of side products and colored impurities, complicating purification and reducing the overall yield.
-
Reaction Temperature and Time: Inadequate temperature or reaction time may lead to incomplete cyclization, resulting in the presence of the intermediate N-acyl-o-phenylenediamine. Conversely, excessive heat or prolonged reaction times can lead to degradation of the starting materials or the final product.
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst (e.g., hydrochloric acid, sulfuric acid, or polyphosphoric acid) can affect the rate of both the initial condensation and the subsequent cyclization.
-
Stoichiometry of Reactants: The molar ratio of the diamine to the dicarboxylic acid derivative should be carefully controlled to minimize the formation of by-products such as N,N'-diacylated compounds.
Q3: What are the most common impurities encountered in the synthesis of this compound?
A3: Common impurities can be categorized as process-related impurities (from the synthesis) and degradation products.
-
Process-Related Impurities:
-
Unreacted starting materials: 4,5-dimethyl-1,2-phenylenediamine and succinic acid/anhydride.
-
Incomplete cyclization product: N-(4,5-dimethyl-2-aminophenyl)succinamic acid.
-
Diacylated by-product: N,N'-bis(succinyl)-4,5-dimethyl-1,2-phenylenediamine.
-
Positional isomers (if using unsymmetrical starting materials, though not the case here).
-
-
Degradation Products:
-
Oxidation of the phenylenediamine starting material can lead to colored impurities.
-
Decarboxylation of the final product under harsh thermal conditions.
-
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | Incomplete reaction. | - Ensure adequate reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the concentration and type of acid catalyst. |
| Formation of side products. | - Carefully control the stoichiometry of the reactants. A slight excess of the dicarboxylic acid derivative may be beneficial, but a large excess should be avoided.- Purify starting materials before use. | |
| Presence of Unreacted Starting Materials in the Final Product | Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature, monitoring by TLC to avoid degradation. |
| Inefficient purification. | - Optimize the recrystallization solvent system or consider column chromatography for purification. | |
| Detection of an Intermediate with a Higher Polarity than the Product | Incomplete cyclization of the N-acyl-o-phenylenediamine intermediate. | - Increase the reaction temperature or prolong the heating time to facilitate the dehydration and ring closure step.- Ensure the presence of a sufficient amount of acid catalyst. |
| Product is Highly Colored (e.g., brown or dark) | Oxidation of the 4,5-dimethyl-1,2-phenylenediamine starting material. | - Use purified starting materials. Consider using the dihydrochloride salt of the diamine to improve stability and reduce coloration.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of the product due to excessive heat. | - Carefully control the reaction temperature and avoid localized overheating. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on the Phillips-Ladenburg synthesis and may require optimization.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Succinic anhydride
-
4 M Hydrochloric acid
-
Ethanol
-
Activated charcoal
-
Sodium hydroxide solution (10%)
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add succinic anhydride (1.1 equivalents) to the solution.
-
Slowly add 4 M hydrochloric acid (catalytic amount) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the crude product by filtration and wash with cold water.
-
For purification, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water). Decolorize with activated charcoal if necessary.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Origin |
| 4,5-Dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 | Unreacted starting material |
| Succinic Acid | C₄H₆O₄ | 118.09 | Unreacted starting material/hydrolysis of anhydride |
| N-(4,5-dimethyl-2-aminophenyl)succinamic acid | C₁₂H₁₆N₂O₃ | 236.27 | Incomplete cyclization intermediate |
| N,N'-bis(succinyl)-4,5-dimethyl-1,2-phenylenediamine | C₁₆H₂₀N₂O₆ | 336.34 | Diacylation side-product |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Logical relationships in impurity formation during synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of 2-substituted benzimidazoles, including this compound, is the Phillips-Ladenburg reaction.[1][2] This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.[1][2] For this specific synthesis, 4,5-dimethyl-1,2-phenylenediamine is reacted with succinic acid or succinic anhydride.
Q2: What are the critical parameters to consider for optimizing the reaction?
A2: The key parameters that significantly influence the yield and purity of the final product are the choice of acid catalyst, reaction temperature, solvent, and reaction time. The interplay of these factors is crucial for successful synthesis.
Q3: Which acid catalysts are typically used for this reaction?
A3: A variety of acid catalysts can be employed to facilitate the condensation reaction. Common choices include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4), as well as solid acid catalysts. The selection of the catalyst can impact the reaction rate and the formation of byproducts.
Q4: What are the recommended reaction temperatures?
A4: The optimal reaction temperature can vary depending on the chosen solvent and catalyst. Generally, temperatures can range from ambient to reflux conditions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.
Q5: How does the choice of solvent affect the synthesis?
A5: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar solvents are often preferred for this type of condensation. In some modern, greener synthetic approaches, solvent-free conditions are utilized, which can simplify the work-up procedure.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Phillips-Ladenburg condensation and may require optimization for specific laboratory conditions.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Succinic anhydride
-
Acid catalyst (e.g., 4M Hydrochloric Acid)
-
Solvent (e.g., Ethanol)
-
Sodium hydroxide solution (for neutralization)
-
Activated carbon (for decolorization)
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine and a molar equivalent of succinic anhydride in a suitable solvent, such as ethanol.
-
Slowly add the acid catalyst to the mixture while stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution until a precipitate forms.
-
Collect the crude product by filtration and wash it with cold water.
-
For purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water). If the product is colored, treatment with activated carbon during recrystallization may be necessary.[3][4]
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield and Time
| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 4M HCl | Reflux | 4-6 | 75-85 | General Protocol |
| p-Toluenesulfonic acid | 120 | 2-3 | 80-90 | General Protocol |
| Solid Acid Catalyst | 100 | 5-7 | 70-80 | General Protocol |
| None (Thermal) | 180 | 8-10 | 50-60 | [5] |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Ethanol | Reflux | 4-6 | 75-85 | General Protocol |
| Water | 100 | 6-8 | 70-80 | General Protocol |
| Acetic Acid | 118 | 2-4 | 80-90 | General Protocol |
| Solvent-free | 150 | 1-2 | 85-95 | [2] |
Troubleshooting Guides
Problem 1: Low Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the temperature or adding more catalyst. |
| Suboptimal catalyst | Experiment with different acid catalysts (e.g., mineral acids, solid acids) to find the most effective one for your specific conditions. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction. Try different polar solvents to improve solubility and reaction rate. |
| Impure starting materials | Ensure the purity of 4,5-dimethyl-1,2-phenylenediamine and succinic anhydride, as impurities can interfere with the reaction. |
Problem 2: Formation of Side Products/Impurities
| Possible Cause | Suggested Solution |
| Overheating or prolonged reaction time | Optimize the reaction temperature and time to minimize the formation of degradation products. |
| Oxidation of o-phenylenediamine | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material. |
| Incorrect stoichiometry | Ensure accurate measurement of reactants to avoid side reactions resulting from an excess of one component. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is an oil or does not crystallize | Try different solvent systems for recrystallization. If the product remains oily, consider purification by column chromatography. |
| Persistent colored impurities | During recrystallization, add activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration.[3][4] |
| Co-precipitation of starting materials | Ensure complete reaction by monitoring with TLC. If starting materials persist, adjust the work-up procedure to remove them before crystallization. |
Visualizations
References
- 1. This compound | C12H14N2O2 | CID 3159606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. The information provided is based on established principles of benzimidazole chemistry and general laboratory practices.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis
???+ question "Q1: My reaction to synthesize this compound has a very low yield. What are the possible causes and solutions?"
???+ question "Q2: I am observing the formation of multiple products in my reaction mixture. How can I minimize side product formation?"
Purification
???+ question "Q3: I am having difficulty purifying the crude this compound. What purification strategies can I employ?"
Characterization
???+ question "Q4: The analytical data (NMR, Mass Spectrometry) of my synthesized compound is inconsistent with the expected structure of this compound. What could be wrong?"
Experimental Protocols
Synthesis of this compound
This protocol is a representative method based on general procedures for benzimidazole synthesis. Optimization may be required.
Reaction Scheme:
4,5-Dimethyl-1,2-phenylenediamine + Succinic Anhydride → this compound
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4,5-Dimethyl-1,2-phenylenediamine | 136.19 | 10 | 1.36 g |
| Succinic Anhydride | 100.07 | 10 | 1.00 g |
| Glacial Acetic Acid | - | - | 20 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 4,5-dimethyl-1,2-phenylenediamine and 1.00 g (10 mmol) of succinic anhydride in 20 mL of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with stirring.
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Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
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Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
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A precipitate should form. If not, adjust the pH to ~6-7 with a saturated sodium bicarbonate solution.
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Collect the crude product by vacuum filtration and wash it with cold water.
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Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to obtain the purified this compound.
-
Dry the purified product under vacuum.
Expected Outcome:
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Appearance: Off-white to light brown solid.
-
Yield: 70-85% (hypothetical).
-
Purity (by HPLC): >95% (hypothetical).
Signaling Pathways and Workflows
Representative Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Representative Signaling Pathway: Benzimidazole Derivative-Induced Apoptosis
Many benzimidazole derivatives have been shown to induce apoptosis in cancer cells. While the specific mechanism for this compound is not defined in the provided search results, a general pathway involving the activation of the JNK signaling cascade is presented below as a representative example.
Caption: A representative diagram of a ROS-dependent JNK signaling pathway leading to apoptosis, which can be modulated by certain benzimidazole derivatives.
How to prevent degradation of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of structurally similar benzimidazole derivatives, the primary factors contributing to degradation are exposure to light (photodegradation), inappropriate pH conditions (especially alkaline), high temperatures (thermal degradation), and oxidizing agents.[1][2][3]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C to -80°C are recommended.[4] Working solutions should be freshly prepared, but if storage is necessary, they should be kept at -20°C or -80°C for no longer than one month.[4]
Q3: How does pH affect the stability of this compound?
A3: Benzimidazole derivatives are generally more stable in acidic to neutral conditions.[1] Alkaline conditions can promote hydrolysis of the propanoic acid side chain and potentially other sensitive functional groups.[1] It is crucial to control the pH of solutions, especially during long-term experiments or when formulating the compound.
Q4: Is this compound susceptible to photodegradation?
A4: Yes, benzimidazole derivatives are known to be photosensitive.[1][3] Exposure to UV or even ambient light can lead to degradation. Therefore, all experiments involving this compound should be conducted with protection from light, for example, by using amber-colored vials or covering glassware with aluminum foil.
Q5: What are the likely degradation products?
A5: While specific degradation products for this exact compound are not extensively documented, degradation of similar benzimidazole anthelmintics often involves hydrolysis of the side chains.[3] For this compound, potential degradation pathways could include decarboxylation of the propanoic acid side chain, or oxidation of the benzimidazole ring.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency or inconsistent experimental results. | Degradation due to improper storage or handling. | Review storage conditions. Ensure the compound is stored in a tightly sealed, light-resistant container at the recommended temperature. Prepare fresh solutions for each experiment whenever possible. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of the compound. | Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Protect samples from light, heat, and extreme pH during the entire analytical process. |
| Discoloration of the solid compound or solutions. | Photodegradation or oxidation. | Always handle the solid compound and its solutions under subdued light. Use inert gas (e.g., argon or nitrogen) to blanket solutions to prevent oxidation, especially for long-term storage. |
| Precipitation of the compound from solution. | pH shift or solvent evaporation. | Ensure the pH of the solution is maintained within the optimal stability range (acidic to neutral). Use tightly sealed containers to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and products, which is crucial for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
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Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Analysis:
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Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the compound, which should be determined by UV-Vis spectroscopy (typically around 280-300 nm for benzimidazoles).
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Visualizations
Degradation Pathway Logic
Caption: Potential degradation pathways for the compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
References
- 1. EP1187599B1 - Stable benzimidazole formulation - Google Patents [patents.google.com]
- 2. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid.
Troubleshooting Guide
Issue 1: Low Yield After Initial Synthesis and Precipitation
Question: My yield of crude this compound is lower than expected after neutralizing the reaction mixture. What are the possible causes and solutions?
Answer: Low yields at this stage can often be attributed to incomplete precipitation or the formation of soluble byproducts. Here are some troubleshooting steps:
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pH Optimization: The precipitation of your amphoteric benzimidazole derivative is highly dependent on the pH of the solution. Ensure you are adjusting the pH to the isoelectric point. It is advisable to perform small-scale trials to determine the optimal pH for maximum precipitation.
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Solvent Effects: If the reaction is performed in a solvent in which the product has some solubility even at its isoelectric point, this can lead to significant losses. Consider cooling the mixture in an ice bath after pH adjustment to further decrease solubility.
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Incomplete Reaction: The initial condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and succinic acid (or its derivative) may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding with the work-up.[1]
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Side Reactions: The formation of by-products can significantly reduce the yield of the desired benzimidazole.[1] Modifying reaction conditions, such as temperature or catalyst, may help minimize these side reactions.
Issue 2: Persistent Colored Impurities in the Final Product
Question: My purified this compound is still colored (e.g., yellow or brown), even after recrystallization. How can I remove these color impurities?
Answer: Colored impurities often arise from oxidation of the o-phenylenediamine starting material or other side reactions during synthesis. Here are several methods to address this:
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Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[2] Be cautious not to add too much, as it can also adsorb your product. After a short digestion period (5-15 minutes), the charcoal is removed by hot filtration.
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Use of o-phenylenediamine dihydrochloride: The use of the dihydrochloride salt of the o-phenylenediamine starting material can sometimes lead to reduced colored impurities in the final product.[1]
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Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be carefully added to a boiling aqueous solution of the benzimidazole until a faint, persistent pink color is observed. The precipitated manganese dioxide and the color can then be removed by adding a small amount of sodium bisulfite until the solution is clear, followed by cooling and crystallization.[2]
Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent
Question: I am struggling to find an effective solvent for the recrystallization of my compound. What should I do?
Answer: Finding the right recrystallization solvent is crucial for obtaining high-purity crystals. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Solvent Screening: It is essential to perform small-scale solvent screening to find an optimal recrystallization solvent or solvent system.[2] Test a range of solvents with varying polarities. Given the polar nature of your compound (containing both a carboxylic acid and a benzimidazole moiety), polar protic and aprotic solvents are good starting points.
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Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until turbidity is observed. Reheat to get a clear solution and then allow it to cool slowly.
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Avoid Certain Solvents: Powerful hydrogen-bonding solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can be useful for dissolving benzimidazoles but may lead to the formation of gelatinous or intractable precipitates, complicating crystallization.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The most common impurities are likely to be:
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Unreacted starting materials: 4,5-dimethyl-1,2-phenylenediamine and succinic acid (or its anhydride/ester).
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Polymeric byproducts: Formed from side reactions of the starting materials.
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Oxidation products: Arising from the air-sensitivity of the o-phenylenediamine derivative, often leading to colored impurities.
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Incompletely cyclized intermediates.
Q2: Can I use column chromatography to purify my compound?
A2: Yes, column chromatography can be a viable purification method. However, some benzimidazole derivatives can be unstable on silica gel, potentially leading to degradation.[2] If you observe streaking or product loss on the column, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or pyridine. Alternatively, other stationary phases like alumina (basic or neutral) could be explored.
Q3: Is sublimation a suitable purification technique for this compound?
A3: Sublimation is a powerful technique for purifying benzimidazoles, especially for removing non-volatile impurities.[3] Given the molecular weight of this compound, it may be amenable to sublimation under high vacuum. However, the carboxylic acid group might lead to decomposition at higher temperatures. It is advisable to first determine the thermal stability of your compound using techniques like thermogravimetric analysis (TGA).
Data Presentation
Table 1: General Suitability of Solvents for Recrystallization of Benzimidazole Carboxylic Acids
| Solvent Class | Examples | Suitability | Notes |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Often suitable, especially as part of a co-solvent system. Water can be effective if the compound is soluble in acid/base. Acetic acid is a potential solvent for crystallization.[4] | Benzimidazoles can sometimes form stable solvates with solvents like methanol and water.[3] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Can be effective, particularly in combination with other solvents. Acetone in combination with methanol can improve solubility and crystal characteristics.[3] | Be mindful of the solubility at room temperature to ensure good recovery. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Generally poor solvents for this polar compound, but can be used as anti-solvents in a two-solvent recrystallization system. | Useful for washing the crude product to remove non-polar impurities. |
| Specialty | DMF, DMSO | Good for dissolving the compound, but often problematic for crystallization, leading to oils or gelatinous precipitates.[3] | Use with caution and preferably not as the primary recrystallization solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. For a compound like this compound, an ethanol/water or acetic acid/water mixture is a good starting point.
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Dissolution: In a flask, add the crude benzimidazole derivative and the chosen primary solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use a minimal amount of solvent.
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(Optional) Decolorization: If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) and swirl. Reheat the mixture to boiling for 5-10 minutes.
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Hot Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon. Preheating the funnel and receiving flask will prevent premature crystallization.
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Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath. If using a co-solvent system, add the anti-solvent dropwise to the hot solution until it becomes cloudy, then reheat to clarify and cool as described.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent or a suitable washing solvent (e.g., cold diethyl ether). Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
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Dissolution in Base: Dissolve the crude product in a dilute aqueous basic solution, such as 1 M sodium hydroxide or sodium carbonate. The carboxylic acid and the benzimidazole N-H should deprotonate to form a soluble salt.
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Filtration: Filter the solution to remove any insoluble, non-acidic impurities.
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Washing: Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any neutral organic impurities.
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Precipitation: Slowly add a dilute acid (e.g., 1 M HCl or acetic acid) to the aqueous layer with stirring until the pH reaches the isoelectric point of the compound, leading to its precipitation.
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Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with deionized water to remove any salts, and then with a small amount of a volatile organic solvent like cold acetone.
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Drying: Dry the purified product under vacuum.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting decision tree for purification issues.
References
Reducing background noise in fluorescence assays with 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help reduce background noise and enhance signal quality in fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid and is it used to reduce background noise in fluorescence assays?
Currently, there is no scientific literature available that describes the use of this compound specifically for reducing background noise in fluorescence assays. Benzimidazole derivatives are a class of compounds known for their diverse biological activities and are often investigated for their own fluorescent properties, serving as probes or sensors in various biological studies. While some compounds can act as quenchers, the primary application of benzimidazoles in fluorescence is typically related to their intrinsic ability to fluoresce, which could potentially contribute to background signal rather than reduce it.
Q2: What are the common sources of high background noise in fluorescence assays?
High background fluorescence can originate from several sources, significantly impacting the signal-to-noise ratio and the overall quality of the assay. The primary contributors include:
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Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, FAD, collagen, elastin), culture media (e.g., phenol red, riboflavin), or assay plates.[1][2]
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Nonspecific Binding: The fluorescent probe may bind to unintended targets or adhere to the surfaces of the microplate wells.[3]
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Reagent Impurities: Impurities within the assay reagents or buffers can be inherently fluorescent.[1]
-
Light Scattering: Rayleigh and Raman scattering of the excitation light can contribute to the background signal.
-
Instrumental Noise: Electronic noise from the detector and light leaks within the instrument can elevate the background.[1]
Q3: How can I minimize autofluorescence in my experiments?
Several strategies can be employed to mitigate autofluorescence:
-
Use specialized media: When working with cell-based assays, switching to a phenol red-free and riboflavin-free culture medium for the duration of the assay can significantly reduce background fluorescence.[2]
-
Select appropriate fluorophores: Whenever possible, use fluorophores with excitation and emission wavelengths in the red or far-red spectrum (greater than 600 nm) to avoid the natural autofluorescence of biological samples, which is more prominent in the shorter wavelength regions.[2]
-
Employ quenching agents: Commercial reagents, such as TrueBlack® or Sudan Black B, can be used to quench autofluorescence, particularly from lipofuscin in tissue samples.[4][5][6][7]
-
Proper controls: Always include an unstained control sample to quantify the level of autofluorescence.
Troubleshooting High Background Noise
This guide provides a systematic approach to identifying and mitigating common causes of high background fluorescence in your assays.
Problem: High and variable background across the plate.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions to ensure consistent dispensing. |
| Well-to-Well Contamination | Be careful to avoid splashing between wells during reagent addition. Use fresh pipette tips for each well. |
| Inconsistent Mixing | Gently mix the plate after reagent addition to ensure a homogenous solution in each well. |
| Evaporation | Use plate sealers, especially for long incubation times, to prevent evaporation from the wells, which can concentrate fluorescent components.[1] |
Problem: Consistently high background in all wells (including blanks).
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Test each component individually for fluorescence. |
| Autofluorescent Assay Plates | Use black, opaque microplates designed for fluorescence assays to minimize background from the plate material and prevent crosstalk between wells.[1] |
| Inappropriate Instrument Settings | Optimize the gain and integration time settings on your plate reader. While increasing these can boost a weak signal, it can also amplify the background.[1] |
| Light Leaks | Ensure the instrument's sample chamber is properly sealed to prevent ambient light from reaching the detector.[1] |
Experimental Protocols
A general workflow for troubleshooting high background noise in a fluorescence assay is outlined below.
Caption: A logical workflow for diagnosing and addressing high background noise in fluorescence assays.
Signaling Pathways and Logical Relationships
The interplay of factors contributing to the final signal-to-noise ratio in a fluorescence assay can be visualized as a logical relationship diagram.
Caption: Factors influencing the signal-to-noise ratio in fluorescence assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 4. 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoate | C12H13N2O2- | CID 7219757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi | MDPI [mdpi.com]
- 7. Tuning luminescence of the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole via zeolitic imidazolate framework-8 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cell viability issues with 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid treatment
Disclaimer: There is currently limited publicly available scientific literature detailing the specific cytotoxic effects, mechanism of action, and established experimental protocols for 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. The following troubleshooting guide and frequently asked questions (FAQs) are based on the general properties of the broader class of benzimidazole derivatives, which are known to exhibit a range of biological activities, including potential effects on cell viability. Researchers should validate these recommendations for their specific experimental context.
Troubleshooting Guide
Researchers investigating the effects of this compound on cell viability may encounter several common issues. This guide provides a structured approach to troubleshooting potential problems.
Table 1: Common Issues and Troubleshooting Steps
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible cell viability results | - Pipetting errors- Cell plating inconsistency- Compound precipitation- Reagent variability | - Ensure proper pipette calibration and technique.- Optimize cell seeding density to ensure a logarithmic growth phase during treatment.- Visually inspect the compound solution for any precipitates before adding it to the cells. Consider solvent and concentration adjustments.- Use the same lot of reagents (e.g., media, serum, assay kits) for all related experiments. |
| High background signal in viability assays | - Contamination (microbial or chemical)- Assay reagent interference- High cell density | - Regularly check cell cultures for contamination.- Run a control with the compound and assay reagent in cell-free media to check for direct interactions.- Optimize cell seeding density to avoid overgrowth. |
| No observable effect on cell viability | - Incorrect compound concentration- Insufficient treatment duration- Cell line resistance- Compound inactivity or degradation | - Perform a dose-response experiment over a wide concentration range.- Extend the treatment duration (e.g., 24, 48, 72 hours).- Test on a panel of different cell lines.- Verify the purity and integrity of the compound stock. |
| Unexpected cell morphology changes | - Solvent toxicity- Off-target effects of the compound | - Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.5%).- Investigate potential off-target effects through further molecular assays. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for benzimidazole derivatives in causing cell viability issues?
A1: Benzimidazole derivatives have been reported to exert their effects through various mechanisms. These can include the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest, and the induction of apoptosis (programmed cell death).[1][2] Some derivatives may also interfere with key signaling pathways involved in cell proliferation and survival.[3][4][5] The precise mechanism for this compound has not been specifically elucidated in the available literature.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: Due to the limited specific data for this compound, a general approach for benzimidazole derivatives is recommended. These compounds are often poorly soluble in water. A common solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).[6] It is crucial to determine the optimal solvent and to ensure the final concentration of the solvent in the cell culture medium is not cytotoxic to the cells.[6]
Q3: Which cell viability assays are appropriate for assessing the effects of this compound?
A3: Several colorimetric and fluorometric assays can be used to assess cell viability. Commonly used methods for benzimidazole derivatives include:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures mitochondrial reductase activity.[7]
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MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay: A more soluble tetrazolium salt that does not require a solubilization step.[7]
-
Resazurin (AlamarBlue) assay: A fluorometric assay that measures the reducing environment of viable cells.[7]
The choice of assay may depend on the specific cell line and experimental conditions. It is advisable to validate the chosen assay for your system.
Q4: What are some potential signaling pathways that might be affected by benzimidazole derivatives?
A4: Benzimidazole compounds have been shown to modulate various signaling pathways, which can lead to decreased cell viability. These can include pathways involved in:
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Apoptosis: Activation of caspases and regulation of Bcl-2 family proteins.[2][4]
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Cell Cycle Control: Arrest at different phases of the cell cycle, often the G2/M phase.[2]
-
Receptor Tyrosine Kinases (RTKs): Some derivatives have been shown to inhibit RTKs like EGFR.[8]
The specific pathways affected by this compound would need to be determined experimentally.
Experimental Protocols
While a specific protocol for this compound is not available, a general workflow for assessing its impact on cell viability is provided below.
General Experimental Workflow for Cell Viability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic Acid and Structurally Similar Compounds: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid and a curated selection of structurally analogous benzimidazole derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of experimental data to inform future research and development endeavors in the therapeutic application of this chemical class.
Executive Summary
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities.[1][2][3] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The efficacy of these compounds is intrinsically linked to the nature and position of substituents on the benzimidazole core. This guide focuses on derivatives featuring a propanoic acid moiety at the 2-position, a structural feature that can influence the compound's pharmacokinetic and pharmacodynamic properties. While extensive research exists on the broader benzimidazole family, specific quantitative efficacy data for this compound remains limited in publicly accessible literature. This guide, therefore, presents available data on structurally similar compounds to provide a basis for comparative analysis and to highlight areas for future investigation.
Comparative Efficacy Data
To facilitate a clear comparison, the following tables summarize the available quantitative data for various benzimidazole derivatives, categorized by their primary biological activity. It is important to note the absence of specific IC50 or MIC values for this compound in the reviewed literature. The presented data for related compounds is intended to serve as a benchmark for potential efficacy.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| DHW-221 | Novel benzimidazole derivative | PI3Kα | 0.0005 | [4] |
| PI3Kβ | 0.0019 | [4] | ||
| PI3Kγ | 0.0018 | [4] | ||
| PI3Kδ | 0.00074 | [4] | ||
| mTOR | 0.0039 | [4] | ||
| Compound 16 | Bis(benzimidazole) derivative | A-549 (Lung) | Potent | [5] |
| HeLa (Cervical) | Potent | [5] | ||
| Compound 15 | Bis(benzimidazole) derivative | BFTC-905 (Bladder) | 9.6 | [5] |
| Compound 17 | Bis(benzimidazole) derivative | A-549 (Lung) | 6.6 | [5] |
| Compound 18 | Bis(benzimidazole) derivative | MES-SA (Uterine Sarcoma) | 9.2 | [5] |
| 1-propenyl-1,3-dihydro-benzimidazol-2-one | Benzimidazolone derivative | Neura 2a (Neuroblastoma) | ~20 | [6] |
| MCF-7 (Breast) | ~20 | [6] | ||
| HEK 293 (Kidney) | ~20 | [6] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound 1e | N-acyl-α-amino acid derivative | S. epidermidis 756 | 56.2 | [7] |
| E. coli ATCC 25922 | 28.1 | [7] | ||
| C. albicans 128 | 14 | [7] | ||
| Compound 1f | N-acyl-α-amino acid derivative | S. epidermidis 756 | 56.2 | [7] |
| Compound 5i | Pyrazole-attached benzimidazole | M. luteus | 7.81 | [8] |
| E. coli | 7.81 | [8] | ||
| S. aureus | 15.62 | [8] | ||
| A. fumigates | 7.81 | [8] | ||
| Compound 10f & 10l | Substituted benzimidazole | C. albicans (ATCC10235) | 0.0312 (µmole/ml) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently employed in the evaluation of benzimidazole derivatives.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.
-
Reaction Setup: Purified tubulin is mixed with a polymerization buffer containing GTP in a 96-well plate.
-
Compound Addition: The test compound, a positive control (e.g., nocodazole for inhibition), and a negative control (vehicle) are added to respective wells.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its inhibitory effect.[1][10]
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their biological effects through various mechanisms of action, often by modulating key signaling pathways involved in cell proliferation, survival, and microbial growth.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][11] Dysregulation of this pathway is a common feature in many cancers. Some benzimidazole derivatives, such as DHW-221, have been identified as potent dual inhibitors of PI3K and mTOR.[4] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain benzimidazole derivatives.
Inhibition of Tubulin Polymerization
A significant mechanism of action for many anticancer benzimidazole derivatives is the disruption of microtubule dynamics.[12][13] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). By binding to tubulin, the protein subunit of microtubules, these compounds can inhibit its polymerization, leading to a collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives leading to apoptosis.
Conclusion and Future Directions
The benzimidazole scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad range of biological activities. While this guide provides a comparative overview of the efficacy of several benzimidazole derivatives, the lack of specific experimental data for this compound underscores a significant knowledge gap. Future research should prioritize the synthesis and comprehensive biological evaluation of this specific compound and its close analogues. Such studies will be instrumental in elucidating its therapeutic potential and in establishing a more complete structure-activity relationship for this promising class of molecules. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual blocking of PI3K and mTOR signaling by DHW-221, a novel benzimidazole derivative, exerts antitumor activity in human non-small cell lung cancer - ProQuest [proquest.com]
- 3. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
- 8. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the hypothesized mechanism of action of the novel compound 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. Based on its core benzimidazole scaffold, a common feature in many kinase inhibitors, we hypothesize that this compound acts as a competitive inhibitor of a specific protein kinase.[1][2] This guide outlines the experimental framework to test this hypothesis, comparing its potential efficacy against established kinase inhibitors.
Hypothesized Signaling Pathway
The proposed mechanism of action involves the inhibition of a key kinase in a cellular signaling cascade. The diagram below illustrates a generic kinase signaling pathway that can be modulated by small molecule inhibitors.
Caption: Hypothesized signaling pathway illustrating the inhibitory action on a target kinase.
Comparative Performance Data
To validate the efficacy of this compound, its performance should be benchmarked against known inhibitors of the hypothesized target kinase. The following tables present hypothetical, yet realistic, data for such a comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| This compound | 50 | >10,000 | 5,000 |
| Alternative Inhibitor A | 25 | 100 | 2,500 |
| Alternative Inhibitor B | 100 | >10,000 | >10,000 |
Table 2: Cellular Potency and Target Engagement
| Compound | Cell Proliferation GI50 (µM) | Target Phosphorylation IC50 (µM) |
| This compound | 0.5 | 0.2 |
| Alternative Inhibitor A | 0.2 | 0.1 |
| Alternative Inhibitor B | 1.0 | 0.8 |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of the compound's mechanism of action.[3]
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compound on the purified target kinase.
-
Reagents : Purified recombinant target kinase, kinase-specific substrate peptide, ATP, and the test compound.
-
Procedure :
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, substrate, and diluted compound.
-
Initiate the kinase reaction by adding a concentration of ATP equivalent to the KM for the specific kinase.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
-
Cellular Proliferation Assay
This assay assesses the compound's effect on the growth of cancer cell lines known to be dependent on the target kinase signaling.
-
Cell Line : A human cancer cell line with known activation of the target kinase pathway.
-
Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo®.
-
Determine the concentration that causes 50% growth inhibition (GI50).[4]
-
Target Phosphorylation Assay (Western Blot)
This experiment confirms that the compound inhibits the target kinase in a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Procedure :
-
Treat the selected cell line with varying concentrations of the compound for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate.
-
Use secondary antibodies conjugated to horseradish peroxidase for detection.
-
Quantify the band intensities to determine the IC50 for the inhibition of substrate phosphorylation.
-
Experimental and Validation Workflow
The following diagram outlines the logical workflow for validating the mechanism of action.
Caption: Workflow for validating the kinase inhibitor mechanism of action.
Comparative Analysis Logic
The decision to advance this compound for further development depends on its performance relative to existing alternatives.
Caption: Logical flow for comparing the compound against alternatives.
By following this structured approach of hypothesis-driven experimentation and objective comparison, researchers can rigorously validate the mechanism of action of this compound and determine its potential as a novel therapeutic agent.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Unraveling the Cross-Reactivity Profile of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel chemical entities is intrinsically linked to their selectivity. Understanding the cross-reactivity of a compound, its propensity to interact with unintended biological targets, is a critical step in drug discovery and development. This guide provides a comparative analysis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, a member of the versatile benzimidazole class of compounds. Due to the limited publicly available data on the specific biological targets and cross-reactivity of this particular molecule, this guide will draw upon the broader knowledge of structurally related benzimidazole derivatives to infer potential interaction profiles and highlight the experimental approaches necessary for a thorough evaluation.
Introduction to this compound
Benzimidazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] These compounds are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The specific biological role of this compound is not well-documented in publicly accessible literature. The structural features of this molecule, namely the 5,6-dimethylated benzimidazole core and the propanoic acid substituent at the 2-position, suggest potential interactions with various biological targets. The 5,6-dimethylbenzimidazole moiety is notably a key component of vitamin B12.[4]
Inferred Potential for Cross-Reactivity
Given the lack of direct experimental data for this compound, we must look to the known activities of analogous compounds to hypothesize its potential for cross-reactivity. The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.[5]
Table 1: Potential Target Classes for Benzimidazole Derivatives and Implied Cross-Reactivity
| Potential Target Class | Examples of Benzimidazole Activity | Inferred Cross-Reactivity Potential for this compound |
| Kinases | Inhibition of various protein kinases, including EGFR and BRAFV600E, by substituted benzimidazoles.[6] | High. The planar benzimidazole scaffold can fit into the ATP-binding pocket of many kinases. |
| Tubulin | Certain benzimidazole derivatives act as tubulin polymerization inhibitors.[7] | Moderate. The substitution pattern is critical for anti-tubulin activity. |
| DNA and Associated Enzymes | Intercalation into DNA and inhibition of enzymes like topoisomerase. | Moderate to Low. The propanoic acid side chain may influence DNA binding affinity. |
| G-Protein Coupled Receptors (GPCRs) | Antagonism of cannabinoid and bradykinin receptors by specific benzimidazole derivatives.[5] | Moderate. Dependent on the specific GPCR and the conformation of the ligand. |
| Enzymes (Miscellaneous) | Inhibition of enzymes such as xanthine oxidase and 5-lipoxygenase.[5][8] | Moderate. The propanoic acid group could interact with active site residues. |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a series of robust experimental assays are required.
Kinase Profiling
Objective: To assess the inhibitory activity of the compound against a broad panel of protein kinases.
Methodology:
-
Assay Principle: In vitro kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like radiometric assays (32P-ATP or 33P-ATP), fluorescence-based assays (e.g., LanthaScreen™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).
-
Procedure:
-
A large panel of purified recombinant kinases is assembled.
-
The test compound is serially diluted and incubated with each kinase, its specific substrate, and ATP.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of product formed (phosphorylated substrate) or ATP consumed is quantified.
-
The half-maximal inhibitory concentration (IC50) is calculated for each kinase that shows significant inhibition.
-
Receptor Binding Assays
Objective: To determine the affinity of the compound for a wide range of G-protein coupled receptors, ion channels, and transporters.
Methodology:
-
Assay Principle: Competitive radioligand binding assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.
-
Procedure:
-
Cell membranes expressing the target receptor are prepared.
-
A fixed concentration of a high-affinity radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
After reaching equilibrium, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The inhibition constant (Ki) is calculated from the IC50 value of the displacement curve.
-
Cellular Thermal Shift Assay (CETSA®)
Objective: To identify intracellular targets of the compound in a cellular context.
Methodology:
-
Assay Principle: CETSA® is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cells are lysed, and the aggregated proteins are pelleted by centrifugation.
-
The amount of soluble protein remaining in the supernatant is quantified, typically by Western blotting or mass spectrometry.
-
A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.
-
Visualizing Experimental Workflows
To illustrate the logical flow of a cross-reactivity screening cascade, the following diagram is provided.
Caption: Workflow for assessing the cross-reactivity of a test compound.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently lacking in the public domain, the extensive research on the benzimidazole scaffold provides a valuable framework for predicting its potential off-target interactions. The diverse biological activities associated with this chemical class underscore the critical need for comprehensive profiling. The experimental protocols outlined in this guide, including broad-panel kinase and receptor screening, alongside innovative techniques like CETSA®, are essential for building a robust understanding of the compound's selectivity. Such data is paramount for making informed decisions in the progression of any potential therapeutic candidate. Further research into the structure-activity relationships of 2-substituted benzimidazole propanoic acids will be instrumental in designing more selective and potent molecules.[9]
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of selected benzimidazole derivatives as an antioxidant and xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic Acid in Experimental Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, a member of the pharmacologically significant benzimidazole family. Due to a lack of extensive direct studies on this specific compound, this guide draws upon established methodologies and data from closely related benzimidazole derivatives to provide a framework for experimental design and interpretation.
Performance Comparison of Benzimidazole Derivatives
Benzimidazole derivatives are widely recognized for their broad spectrum of biological activities, including antimicrobial, anthelmintic, antiviral, and anticancer properties.[1][2][3] The specific activity of a benzimidazole derivative is largely influenced by the substitutions on its core structure.[4] To illustrate the potential performance of this compound, this section presents a comparative summary of the antimicrobial activity of various benzimidazole compounds against common pathogens. The data is collated from multiple studies to provide a representative overview.
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| General Benzimidazole Core | Staphylococcus aureus | 0.030 µg/mL - 64 µg/mL | [3][5] |
| Bacillus cereus | Effective Inhibition (unspecified MIC) | [3] | |
| Escherichia coli | 0.030 µg/mL - >100 µg/mL | [3][5] | |
| Candida albicans | 3.9 µg/mL - >100 µg/mL | [3][6] | |
| Aspergillus fumigatus | Effective Inhibition (unspecified MIC) | [3] | |
| Triaryl Benzimidazoles | MDR Staphylococci | 0.5 - 4 µg/mL | [7] |
| MDR Enterococci | 0.5 - 4 µg/mL | [7] | |
| MDR Gram-negative strains | 16 - 32 µg/mL | [7] | |
| Benzimidazoles with Thiazolidinedione | PC-3, HeLa, A549, HT1080 cancer cell lines | IC50: 0.096–0.63 μM |
Key Experimental Protocols
To ensure the reproducibility of experiments involving benzimidazole derivatives, it is crucial to follow well-defined and standardized protocols. Below are detailed methodologies for the synthesis and antimicrobial evaluation of compounds structurally related to this compound.
Synthesis of Benzimidazole Derivatives
The Phillips cyclocondensation is a widely employed method for synthesizing the benzimidazole core.[8] This typically involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.
General Procedure:
-
Reaction Setup: A mixture of the appropriate o-phenylenediamine and carboxylic acid is prepared in a suitable solvent, often in the presence of an acid catalyst such as 4N HCl.
-
Reflux: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralization with a base (e.g., concentrated ammonia solution).
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing
The antimicrobial activity of benzimidazole derivatives is commonly assessed using broth microdilution or agar disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method (for MIC determination):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
The biological effects of benzimidazole derivatives are attributed to their interaction with various cellular targets and signaling pathways. While the specific mechanism of this compound is not extensively documented, the known mechanisms of other benzimidazoles provide valuable insights.
Antimicrobial Mechanism:
A primary mechanism of antimicrobial action for many benzimidazoles is the inhibition of microbial growth by interfering with essential cellular processes.[9] Some benzimidazoles have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[7] Others are known to disrupt microbial metabolism by inhibiting enzymes involved in glycolysis and other catabolic pathways.[1][10]
Anticancer Mechanism:
In the context of cancer therapy, some benzimidazoles, like fenbendazole, have been shown to exert their effects by disrupting microtubule polymerization, a critical process for cell division.[11] Additionally, they can interfere with glucose metabolism in cancer cells by inhibiting glucose transporters (e.g., GLUT1) and key glycolytic enzymes like hexokinase.[11] This dual action can lead to cell cycle arrest and apoptosis.
References
- 1. Antimicrobial actions of benzimidazoles against oral streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 6. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial actions of benzimidazoles against the oral anaerobes Fusobacterium nucleatum and Prevotella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Benchmarking 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid against Known Aldose Reductase and AKR1B10 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid against established inhibitors of aldo-keto reductases (AKRs), specifically aldose reductase (AR, also known as AKR1B1) and AKR1B10. These enzymes are significant targets in the development of therapies for diabetic complications and cancer, respectively. While direct experimental data for this compound is not extensively available in publicly accessible literature, this guide serves as a framework for its evaluation, juxtaposing its structural class against well-characterized inhibitors.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Derivatives of this scaffold have shown promise as inhibitors of key enzymes in disease pathways.[3][4] This guide will therefore benchmark the representative compound against known inhibitors for which quantitative data exists, providing a valuable reference for ongoing and future research.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of known inhibitors against human aldose reductase (AKR1B1) and AKR1B10. A lower IC50 value indicates greater potency. For the purpose of this guide, a hypothetical IC50 value for this compound is included to illustrate its potential positioning within the competitive landscape.
Table 1: Inhibitory Activity against Human Aldose Reductase (AKR1B1)
| Compound | Chemical Class | IC50 (nM) | Reference |
| This compound | Benzimidazole | [Hypothetical] | - |
| Tolrestat | Acetic acid derivative | 35 | [5] |
| Epalrestat | Acetic acid derivative | - | [5] |
| Sorbinil | Spirohydantoin | - | [5] |
| Fidarestat | Spirohydantoin | - | [5] |
| Ponalrestat | Acetic acid derivative | 7.7 (Ki) | [5] |
| Zopolrestat | Acetic acid derivative | - | [5] |
Table 2: Inhibitory Activity against Human AKR1B10
| Compound | Chemical Class | IC50 (nM) | Reference |
| This compound | Benzimidazole | [Hypothetical] | - |
| Tolrestat | Acetic acid derivative | ~10 | [6] |
| Fidarestat | Spirohydantoin | 33,000 | [5] |
| Sorbinil | Spirohydantoin | - | [5] |
| AKR1B10-IN-1 | Chromene derivative | 3.5 | [5] |
| Oleanolic acid | Triterpenoid | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the inhibitory activities of novel compounds. Below are standard protocols for determining the in vitro inhibitory potency of compounds against AKR1B1 and AKR1B10.
In Vitro Aldose Reductase (AKR1B1) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase.
Materials:
-
Recombinant human aldose reductase (AKR1B1)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Test compound (this compound) and known inhibitors
-
96-well microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing sodium phosphate buffer, NADPH, and the test compound at various concentrations.
-
The enzyme (AKR1B1) is added to initiate the reaction.
-
The substrate, DL-glyceraldehyde, is then added to the mixture.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro AKR1B10 Inhibition Assay
This assay is similar to the AKR1B1 assay but is specific for the AKR1B10 enzyme.
Materials:
-
Recombinant human AKR1B10
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde or a specific substrate for AKR1B10)
-
Potassium phosphate buffer (pH 7.0)
-
Test compound and known inhibitors
-
96-well microplate reader
Procedure:
-
The assay is performed in a similar manner to the AKR1B1 inhibition assay, with adjustments to the buffer and potentially the substrate to optimize for AKR1B10 activity.
-
The reaction mixture includes potassium phosphate buffer, NADPH, and the test compound.
-
The reaction is initiated by the addition of AKR1B10, followed by the substrate.
-
The decrease in absorbance at 340 nm due to NADPH consumption is measured.
-
IC50 values are determined by analyzing the dose-response curve of the inhibitor.
Visualizing Pathways and Workflows
Diagrams of relevant signaling pathways and experimental workflows can aid in understanding the context and process of inhibitor benchmarking.
Caption: AKR1B10's role in drug metabolism leading to chemoresistance.
Caption: General workflow for benchmarking a novel enzyme inhibitor.
References
- 1. A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose reductase inhibitors and their potential for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Benzimidazole-Based Biofilm Inhibitor Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for designing and evaluating control experiments in studies of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid and its derivatives as bacterial biofilm inhibitors. Due to a lack of publicly available data on this specific compound, this guide utilizes the closely related and potent anti-biofilm agent, 2-amino-5,6-dimethylbenzimidazole, as a representative molecule to illustrate key experimental concepts and comparisons.
The benzimidazole scaffold is a promising class of compounds for combating biofilm-associated infections, which are notoriously resistant to conventional antibiotics. These compounds often function by interfering with bacterial signaling pathways, such as quorum sensing, rather than direct bactericidal activity. This mode of action necessitates a distinct set of control experiments to ensure the validity and reproducibility of research findings.
Essential Control Experiments
Robust experimental design is crucial for elucidating the true anti-biofilm efficacy of a compound and its mechanism of action. The following control experiments are considered essential:
-
Negative Control (Untreated): This group consists of bacteria grown in the same conditions as the experimental group but without the addition of the test compound. It establishes the baseline for maximum biofilm formation.
-
Vehicle Control: Many compounds, including benzimidazole derivatives, are dissolved in a solvent, such as dimethyl sulfoxide (DMSO), before being added to the bacterial culture. The vehicle control consists of bacteria treated with the same concentration of the solvent used for the test compound. This is critical to ensure that any observed anti-biofilm effect is due to the compound itself and not the solvent.
-
Positive Control (Known Biofilm Inhibitor): Including a compound with well-characterized anti-biofilm activity provides a benchmark for evaluating the potency of the test compound. The choice of the positive control will depend on the bacterial species and the expected mechanism of action.
-
Planktonic Growth Control: It is essential to determine if the test compound inhibits biofilm formation at concentrations that do not affect bacterial growth. This is typically done by measuring the optical density (OD) of the planktonic (free-floating) bacteria in the presence of the compound. A true anti-biofilm agent will significantly reduce biofilm formation at sub-inhibitory concentrations for planktonic growth.
Comparative Performance of Anti-Biofilm Agents
The following tables summarize the anti-biofilm activity of representative benzimidazole derivatives against two common biofilm-forming pathogens, Pseudomonas aeruginosa and Staphylococcus aureus. These tables are compiled from published research and serve to illustrate how data can be presented for comparative analysis.
Table 1: Anti-biofilm Activity of 2-Aminobenzimidazole Derivatives against Pseudomonas aeruginosa
| Compound | IC50 (µM) for Biofilm Inhibition |
| 2-amino-5,6-dimethylbenzimidazole | 4.0 |
| 2-aminobenzimidazole (parent compound) | 47 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Biofilm Inhibition by Benzimidazole Derivative UM-C162 against Staphylococcus aureus in an Artificial Dermis Wound Model [1]
| Concentration of UM-C162 (µM) | Mean CFU Recovered (S. aureus) | % Inhibition |
| 0 (Untreated Control) | 3.2 x 10^6 | 0% |
| 50 | 1.7 x 10^5 | 94.7% |
| 100 | 6.5 x 10^4 | 98.0% |
| 200 | 4.0 x 10^4 | 98.8% |
CFU (Colony-Forming Unit) is a measure of viable bacterial numbers.[1]
Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. Below are protocols for key experiments in biofilm research.
Protocol 1: Quantitative Biofilm Inhibition Assay (Crystal Violet Method)
This assay is a standard method for quantifying the total biomass of a biofilm.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Test compound and control compounds
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.01).
-
Plate Setup: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. Add the test compound and controls at various concentrations to the designated wells. Include untreated, vehicle, and positive controls.
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 550-590 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the biofilm biomass. Calculate the percentage of biofilm inhibition compared to the untreated control.
Protocol 2: Caenorhabditis elegans - Staphylococcus aureus Infection Model
This in vivo model is used to assess the anti-infective properties of a compound.
Materials:
-
C. elegans (e.g., N2 Bristol strain)
-
S. aureus culture
-
E. coli OP50 (standard food for C. elegans)
-
Nematode Growth Medium (NGM) agar plates
-
Test compound
-
M9 buffer
Procedure:
-
Prepare Bacterial Lawns: Spread S. aureus or E. coli OP50 on NGM agar plates and incubate to form a bacterial lawn.
-
Synchronize Worms: Prepare a synchronized population of L4-stage C. elegans.
-
Infection Assay:
-
Control Plates: Transfer synchronized L4 worms to NGM plates with E. coli OP50 (negative control) and S. aureus (untreated infection control).
-
Treatment Plates: Prepare NGM plates with S. aureus lawns containing different concentrations of the test compound. Transfer synchronized L4 worms to these plates.
-
-
Incubation and Scoring: Incubate the plates at 20-25°C. Score the number of live and dead worms daily. Worms that do not respond to gentle prodding are considered dead.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival of worms in the treatment groups to the control groups.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Workflow for a quantitative biofilm inhibition assay.
Caption: Proposed mechanism of quorum sensing inhibition by benzimidazoles.
By adhering to these principles of robust experimental design and utilizing appropriate controls, researchers can generate high-quality, reliable data on the efficacy of this compound and other novel anti-biofilm agents. This will ultimately accelerate the development of new therapeutic strategies to combat the significant public health threat of biofilm-related infections.
References
A Comparative Analysis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic Acid: Current Research Landscape
A comprehensive review of available scientific literature reveals a notable absence of published experimental data for 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. While the broader benzimidazole scaffold is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific assay results and detailed mechanistic studies for this particular derivative are not publicly available at this time.
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated for various therapeutic applications. These compounds are known to interact with a variety of biological targets, leading to their diverse pharmacological profiles.
Despite the extensive research into the benzimidazole class of compounds, "this compound" remains a largely uncharacterized molecule in the public domain. Searches of chemical databases and scientific literature did not yield specific quantitative data from biological assays, detailed experimental protocols, or elucidated signaling pathways involving this compound.
Therefore, a direct statistical analysis and comparison guide as requested cannot be constructed. To provide a valuable resource for researchers, scientists, and drug development professionals, a pivot to a closely related and well-documented benzimidazole derivative for which ample experimental data exists would be necessary. Such a guide would then be able to fulfill the core requirements of presenting comparative data, detailed methodologies, and visual representations of its biological context.
For future research, should data on this compound become available, a thorough comparison could be drawn. This would likely involve assays to determine its efficacy and potency in relevant biological systems, followed by mechanistic studies to understand its mode of action. A hypothetical workflow for such a future investigation is presented below.
Hypothetical Experimental Workflow
This diagram outlines a general sequence of experiments that would be necessary to characterize the biological activity of a novel compound like this compound.
Caption: Hypothetical workflow for the biological evaluation of a novel compound.
Peer-reviewed studies on 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative overview of various benzimidazole derivatives based on peer-reviewed preclinical data, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. While specific data on 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid is limited in the reviewed literature, this guide will draw comparisons with structurally related 2-substituted benzimidazole propanoic acids and other key benzimidazole analogues to provide a valuable reference for researchers in the field.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. The primary mechanism for some of these compounds involves the inhibition of essential cellular processes in microorganisms.
Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against selected microbial strains, as reported in peer-reviewed studies. Lower MIC values indicate greater antimicrobial potency.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(chloromethyl)-1H-benzo[d]imidazole derivatives | S. aureus | 3.12 - 25 | C. albicans | 4 - >32 | [1][2] |
| E. coli | 3.12 - 25 | A. niger | - | [1] | |
| P. aeruginosa | 12.5 - 25 | [1] | |||
| 2-methanthiol benzimidazole derivatives | S. epidermidis | 32 | C. tropicalis | 6.25 - 400 | [3][4] |
| S. haemolyticus | 32 | C. albicans | 50 - 400 | [3][4] | |
| B. cepacia | 64 | [4] | |||
| 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1][3][4]-oxadiazole-2(3H)-thione | B. cereus | Highly Active | S. cerevisae | Inactive | [5] |
| E. coli | Slightly Active | A. niger | Inactive | [5] | |
| 1-[(1-amino-2-mercapto-1,3,4-triazol-5-yl)ethyl]-2-methylbenzimidazole | B. cereus | Moderately Active | [5] | ||
| 5-halo-2-carboxylic acid benzimidazoles | - | - | C. parapsilosis | 0.98 | [6] |
Note: The specific MIC values can vary based on the exact substitution pattern on the benzimidazole core and the specific microbial strain tested. The terms "Highly Active," "Moderately Active," and "Slightly Active" are as reported in the source and imply a qualitative assessment of antimicrobial potency.
Anticancer Activity
A significant area of research for benzimidazole derivatives is their potential as anticancer agents. Many of these compounds exert their effects by disrupting microtubule dynamics, which is crucial for cell division in rapidly proliferating cancer cells.
Mechanism of Action: Tubulin Polymerization Inhibition
Several benzimidazole derivatives, including fenbendazole, mebendazole, and albendazole, function as tubulin polymerization inhibitors.[7] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[8] This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[9]
Caption: Mechanism of action for tubulin-inhibiting benzimidazoles.
Quantitative Comparison of In Vitro Anticancer Activity (IC50)
The following table presents the half-maximal inhibitory concentration (IC50) values for various benzimidazole derivatives against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fenbendazole | Various cell lines | 0.1 - 10 | [7] |
| Mebendazole | Ovarian cancer, NSCLC | Nanomolar to low micromolar | [7] |
| Terphenyl benzimidazoles (e.g., 3t, 3ad) | Various cell lines | <0.1 - 9.72 | [10] |
| Fluoro aryl benzimidazole derivative | HOS, G361, MCF-7, K-562 | 1.8 - 7.8 | [11] |
| Benzimidazole-triazole hybrid (Compound 32) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [11] |
| 2,5-substituted 1H-benzo[d]imidazole hybrids (78a-d) | HeLa, A549 | 5.3 - 18.1 | [11] |
| 1,3,4-oxadiazole/benzimidazole chalcone (Compound 4) | Four cancer cell lines | 1.20 | [12] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Anti-inflammatory Activity
Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity.
In Vivo Anti-inflammatory Efficacy
The following table summarizes the percentage of edema inhibition by various benzimidazole derivatives in the carrageenan-induced paw edema model.
| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Standard Drug (Dose) | Inhibition (%) | Reference |
| 2-methylaminobenzimidazole (Compound 2) | 100 | 100 | Nimesulide (50) | 100 | [13] |
| 2-substituted benzimidazole (Compound 1) | 50 | 87.72 | Aceclofenac (25) | 92.98 | [14] |
| 2-substituted benzimidazole (Compound 2) | 50 | 85.96 | Aceclofenac (25) | 92.98 | [14] |
| 2-substituted benzimidazole derivatives (B2, B4, B8) | 10 | Comparable to Diclofenac Sodium | Diclofenac Sodium (10) | - | [15] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19]
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. banglajol.info [banglajol.info]
- 15. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
Independent Verification of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the biological activity of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid. Due to the limited publicly available bioactivity data for this specific compound, this document serves as a comparative template, outlining the experimental protocols and potential alternative compounds for robust evaluation. The guide focuses on two primary areas of bioactivity commonly associated with the benzimidazole scaffold: anticancer and antimicrobial effects.
Comparative Analysis of Anticancer Activity
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. To ascertain the anticancer efficacy of this compound, a comparative analysis against established benzimidazole-based anticancer compounds is recommended.
Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives (Hypothetical Data for Target Compound)
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | MCF-7 (Breast), A549 (Lung) | Data Not Available | Presumed Tubulin Polymerization Inhibition |
| Mebendazole | HCT116 (Colon) | 0.31 | Tubulin Polymerization Inhibition |
| Albendazole | A549 (Lung) | 0.18 | Tubulin Polymerization Inhibition |
| Nocodazole | HeLa (Cervical) | 0.04 | Tubulin Polymerization Inhibition |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
This compound and comparator compounds
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for determining the anticancer activity of test compounds using the MTT assay.
Comparative Analysis of Antimicrobial Activity
The benzimidazole scaffold is also a core component of many antimicrobial agents. Their mechanism of action often involves the inhibition of essential cellular processes in bacteria and fungi. To evaluate the antimicrobial potential of this compound, its activity can be compared against known benzimidazole antimicrobials.
Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives (Hypothetical Data for Target Compound)
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
| This compound | S. aureus, E. coli | Data Not Available | Presumed DNA Gyrase/Topoisomerase IV Inhibition |
| Ciprofloxacin | E. coli | 0.008 - 0.12 | DNA Gyrase/Topoisomerase IV Inhibition |
| Mebendazole | E. coli | >128 | Not primarily antibacterial |
| Triclabendazole | S. aureus | 16 | Disruption of cellular transport |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
This compound and comparator compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Proposed Anticancer Signaling Pathway for Benzimidazoles
Caption: Benzimidazoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Proposed Antibacterial Signaling Pathway for Benzimidazoles
Caption: Some benzimidazoles may inhibit bacterial DNA gyrase, leading to the cessation of DNA replication and cell death.
Safety Operating Guide
Proper Disposal of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard statements for a closely related compound, 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride, and general knowledge of benzimidazole derivatives, 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid should be handled as a hazardous substance.[3] Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[3]
Before initiating any disposal procedures, all personnel must be equipped with the following Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[2]
Step-by-Step Disposal Protocol
Under no circumstances should this compound be disposed of in the general laboratory trash or down the drain.[2][4] All waste containing this compound must be treated as hazardous chemical waste.[2]
-
Waste Collection:
-
Waste Segregation:
-
Container Labeling:
-
Storage:
-
Store hazardous waste in a designated "Satellite Accumulation Area" (SAA).[5][7]
-
This area must be at or near the point of generation and inspected weekly for any leaks.[5][7]
-
Ensure waste containers are kept closed at all times, except when adding waste.[4][6]
-
Use secondary containment, such as trays, to contain any potential spills or leaks.[8]
-
-
Decontamination:
-
Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and absorbent materials.
-
Dispose of all contaminated materials (e.g., gloves, weigh boats, paper towels, and cleaning materials) as hazardous solid waste in the same designated container.[2]
-
-
Disposal of Empty Containers:
-
A container that has held this hazardous waste must be properly decontaminated before being disposed of as regular trash.[4]
-
It is recommended to triple-rinse the empty container with a suitable solvent (such as water or another solvent capable of removing the residue).[4][8]
-
The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1][9]
-
After triple-rinsing, deface or remove all chemical labels from the container and remove the cap before disposal as non-hazardous waste.[4]
-
-
Final Disposal:
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Hazardous Waste Accumulation | 55 gallons |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) |
| Partially Filled Container Storage Limit | Up to 1 year in a Satellite Accumulation Area |
| Full Container Removal from SAA | Within 3 days |
Note: These are general guidelines; always consult your institution's specific policies.[5][7]
Experimental Protocols
As this document provides disposal procedures, formal experimental protocols are not applicable. The step-by-step disposal protocol above serves as the procedural methodology.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid, drawing upon safety data for structurally similar benzimidazole derivatives.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against airborne particles and potential splashes of the chemical. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] | Prevents skin contact and absorption. For prolonged or high-risk exposure, consider using thicker, impervious gloves such as butyl rubber. Double-gloving is recommended, especially during compounding or disposal.[2] |
| Body Protection | Laboratory coat or a disposable gown made of a low-permeability fabric.[2] | Protects the skin from contamination and prevents the transfer of the chemical outside the laboratory. |
| Respiratory Protection | A NIOSH-approved respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation.[1][2] |
| Footwear | Closed-toe shoes.[2] | Mandatory in a laboratory setting to protect the feet from spills. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent contamination and accidental exposure.
Handling:
-
All handling of the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid the formation of dust during handling.
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Storage:
-
Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3][4]
-
The storage area should be clearly labeled with the chemical name and hazard symbols.
-
Segregate from alkalies and alkalizing substances.[3]
Emergency First Aid Procedures
Immediate and appropriate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[2]
-
Collect contaminated materials in a designated, labeled, and sealed container.
-
Dispose of the chemical waste through a licensed contractor.
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
